KSI-3716-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H11BrCl2N2O2 |
|---|---|
Peso molecular |
430.1 g/mol |
Nombre IUPAC |
3-acetyl-8-bromo-5-chloro-2-(4-chloro-2,3,5,6-tetradeuterioanilino)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24)/i2D,3D,4D,5D |
Clave InChI |
URUPDOIKTMCJNA-QFFDRWTDSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Function and Mechanism of KSI-3716-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSI-3716-d4 is the deuterated form of KSI-3716, a potent small molecule inhibitor of the c-Myc oncoprotein. This document provides a detailed technical guide on the core function of KSI-3716, and by extension this compound, focusing on its mechanism of action, preclinical efficacy in bladder cancer models, and the experimental protocols used to elucidate its activity. KSI-3716 disrupts the crucial interaction between c-Myc and its binding partner MAX, thereby preventing the transcriptional activation of key genes involved in cell proliferation and survival. This inhibitory action leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent, particularly in the context of bladder cancer, including chemoresistant forms.
Introduction
The c-Myc oncogene is a critical transcription factor that is frequently deregulated in a wide range of human cancers. Its role in promoting cell growth, proliferation, and metabolism makes it a prime target for cancer therapy. However, the direct inhibition of c-Myc has proven challenging. KSI-3716 has emerged as a promising inhibitor that targets the c-Myc signaling pathway. This compound, as its deuterated analogue, is often used in research settings for its potential to offer a modified pharmacokinetic profile.[1] This guide will delve into the molecular function of KSI-3716, providing a comprehensive overview for researchers in the field.
Mechanism of Action
KSI-3716 functions as a potent c-Myc inhibitor by directly interfering with the formation of the c-MYC/MAX heterodimer complex.[2][3] This complex is essential for c-Myc to bind to the E-box sequences in the promoters of its target genes and activate their transcription. By blocking this binding, KSI-3716 effectively abrogates the transcriptional activity of c-Myc.[2][3]
The downstream effects of this inhibition are significant and include:
-
Decreased Expression of c-Myc Target Genes: The expression of genes crucial for cell cycle progression and survival, such as cyclin D2, cyclin-dependent kinase 4 (CDK4), and human telomerase reverse transcriptase (hTERT), is markedly reduced.[2][3]
-
Induction of Cell Cycle Arrest: By downregulating key cell cycle regulators, KSI-3716 induces a halt in the cell cycle, preventing cancer cells from proliferating.[3]
-
Induction of Apoptosis: The inhibition of c-Myc signaling ultimately triggers programmed cell death, or apoptosis, in bladder cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for KSI-3716.
| Parameter | Value | Cell/System Context | Reference |
| IC₅₀ (c-MYC/MAX Complex Formation) | 0.84 µM | In vitro assay | [2] |
| Effective Concentration (Transcriptional Inhibition) | As low as 1 µM | Bladder cancer cells | [3] |
| In Vivo Efficacy (Dose) | 5 mg/kg | Murine orthotopic bladder xenografts | [3] |
| In Vitro Cytotoxicity (Gemcitabine-resistant cells) | 85% inhibition at 2 µM | KU19-19/GEM cell line | [4] |
Table 1: In Vitro and In Vivo Efficacy of KSI-3716
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the function of KSI-3716 are outlined below.
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To determine if KSI-3716 directly inhibits the binding of the c-MYC/MAX complex to its DNA target sequence (E-box).
-
Methodology:
-
Nuclear extracts containing c-MYC and MAX proteins are prepared from bladder cancer cells.
-
A biotin-labeled DNA probe containing the E-box consensus sequence is synthesized.
-
The nuclear extracts are incubated with the labeled probe in the presence of varying concentrations of KSI-3716 or a vehicle control.
-
The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is transferred to a nylon membrane, and the labeled probe is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
A reduction in the shifted band corresponding to the c-MYC/MAX/DNA complex in the presence of KSI-3716 indicates inhibition of binding.[3]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To confirm that KSI-3716 inhibits the binding of c-MYC to the promoters of its target genes in intact cells.
-
Methodology:
-
Bladder cancer cells are treated with KSI-3716 or a vehicle control.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
An antibody specific to c-MYC is used to immunoprecipitate the c-MYC-bound chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative real-time PCR (qPCR) is performed on the purified DNA using primers specific for the promoter regions of c-MYC target genes (e.g., CCND2, CDK4, hTERT).
-
A decrease in the amount of immunoprecipitated promoter DNA in KSI-3716-treated cells compared to control cells indicates reduced c-MYC binding.[3]
-
Cell Cytotoxicity and Proliferation Assays
-
Objective: To assess the effect of KSI-3716 on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Cytotoxicity Assay:
-
Bladder cancer cells (including gemcitabine-resistant lines) are seeded in 96-well plates.[4]
-
The cells are treated with a range of concentrations of KSI-3716 for a specified period (e.g., 72 hours).[4]
-
Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.
-
The percentage of viable cells relative to the vehicle-treated control is calculated to determine the cytotoxic effect of the compound.[3]
-
-
EdU Incorporation Assay:
-
This assay measures DNA synthesis as an indicator of cell proliferation.[3]
-
Cells are treated with KSI-3716 and then incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine.
-
EdU incorporated into newly synthesized DNA is detected by a click chemistry reaction with a fluorescent azide.
-
The percentage of EdU-positive cells is quantified by flow cytometry or fluorescence microscopy. A decrease in EdU incorporation indicates inhibition of proliferation.[3]
-
-
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that KSI-3716 is a promising therapeutic agent for bladder cancer. Its ability to be administered intravesically offers the potential for localized treatment with minimal systemic toxicity.[3] Furthermore, its efficacy against gemcitabine-resistant bladder cancer cells suggests it could be a valuable option for patients with acquired drug resistance.[4][5] Sequential treatment with gemcitabine (B846) followed by KSI-3716 has been shown to have a synergistic effect in inhibiting cancer cell proliferation.[4]
Future research should focus on the clinical development of KSI-3716, including formal clinical trials to evaluate its safety and efficacy in human patients. Further investigation into its activity in other c-Myc-driven malignancies is also warranted. The use of this compound in these studies could provide valuable insights into the pharmacokinetic and pharmacodynamic properties of this class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Unveiling KSI-3716-d4: A Potent c-Myc Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is implicated in the pathogenesis of a majority of human cancers. Its deregulation is a key driver of tumorigenesis, making it a highly sought-after, yet historically challenging, therapeutic target. This technical guide provides an in-depth overview of KSI-3716-d4, a small molecule inhibitor of c-Myc, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Disrupting the c-Myc/Max Complex
KSI-3716 functions as a potent inhibitor of c-Myc by directly interfering with its ability to form a heterodimer with its obligate partner, Max (Myc-associated factor X).[1][2][3] This dimerization is essential for c-Myc to bind to specific DNA sequences known as E-boxes within the promoter regions of its target genes, thereby activating their transcription.[1] By blocking the formation of the c-Myc/Max complex, KSI-3716 effectively prevents the transcription of a host of genes crucial for cancer cell growth and survival, such as cyclin D2, CDK4, and hTERT.[2][3][4]
Below is a diagram illustrating the signaling pathway of c-Myc and the inhibitory action of KSI-3716.
References
- 1. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of KSI-3716: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSI-3716 is a small molecule inhibitor of the c-Myc oncogene, a critical transcription factor implicated in the development and progression of a majority of human cancers. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of KSI-3716, with a focus on its application in bladder cancer. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to support further research and development efforts.
Introduction
The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and apoptosis.[1] Its aberrant expression is a hallmark of many human malignancies, making it a highly attractive, albeit challenging, therapeutic target.[2] The "undruggable" nature of c-Myc stems from its lack of a defined enzymatic pocket and its function as a transcription factor that forms a heterodimer with its partner protein, MAX.[3] This c-Myc/MAX heterodimer binds to E-box sequences in the promoter regions of target genes, driving the expression of genes essential for tumorigenesis.[4]
KSI-3716 has emerged as a promising c-Myc inhibitor that disrupts this critical protein-protein interaction.[5] By preventing the formation of the c-Myc/MAX complex, KSI-3716 effectively blocks its binding to DNA, leading to the downregulation of c-Myc target genes and subsequent cell cycle arrest and apoptosis in cancer cells.[4][5] This whitepaper will delve into the technical details of KSI-3716, providing a valuable resource for researchers in the field of oncology and drug discovery.
Discovery and Synthesis of KSI-3716
Discovery
Detailed information regarding the initial discovery and high-throughput screening campaigns that led to the identification of KSI-3716 is not extensively available in the public domain. However, it is understood that the compound was identified as a potent inhibitor of the c-Myc/MAX interaction.[2][6]
Synthesis
A specific, publicly available, step-by-step chemical synthesis protocol for KSI-3716 has not been detailed in the reviewed literature. The chemical structure of KSI-3716 is 1-(4-bromophenyl)-N-(4-chlorophenyl)-2-methyl-1,2-dioxo-1,2-dihydronaphthalene-4-carboxamide, with the CAS Number 1151813-61-4. While synthetic routes for structurally similar dihydronaphthalene and substituted phenyl compounds exist, a direct and validated synthesis pathway for KSI-3716 is not currently published.[7][8][9][10][11]
Mechanism of Action
KSI-3716 exerts its anticancer effects by directly targeting the c-Myc/MAX protein-protein interaction. This disruption prevents the heterodimer from binding to the E-box DNA sequences of its target genes, thereby inhibiting their transcription.[4][5]
Caption: Mechanism of action of KSI-3716.
The inhibition of c-Myc/MAX function by KSI-3716 leads to a cascade of downstream effects, including the decreased expression of key cell cycle regulators and survival proteins.[4]
Caption: Downstream effects of KSI-3716.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for KSI-3716 in preclinical studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (c-Myc/MAX complex formation) | 0.84 µM | In vitro | [5] |
| Inhibition of c-Myc transcriptional activity | Effective at 1 µM | Bladder cancer cells | [4] |
| Inhibition of cell survival (at 2 µM) | 85% | KU19-19/GEM (gemcitabine-resistant bladder cancer) | [12] |
| In vivo dose | 5 mg/kg | Murine orthotopic bladder xenografts | [4][5] |
Table 1: In Vitro and In Vivo Efficacy of KSI-3716
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| KU19-19 | 1 µM | 2 days | Enhanced anti-cancer potency with sequential gemcitabine (B846) treatment | [12] |
| KU19-19/GEM | 2 µM | Not specified | Marked inhibition of DNA synthesis | [12] |
| Bladder Cancer Cells | 3-10 µM | 48 hours | 60-75% suppression of cell survival |
Table 2: Cellular Effects of KSI-3716 in Bladder Cancer Cell Lines
Experimental Protocols
Detailed methodologies for key experiments used to characterize KSI-3716 are provided below. These protocols are based on published studies and general laboratory procedures.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. c-Myc and Downstream Targets in the Pathogenesis and Treatment of Cancer | Bentham Science [eurekaselect.com]
- 2. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide [chemicalbook.com]
- 12. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of KSI-3716-d4: A Technical Guide
Disclaimer: This document primarily details the pharmacological properties of the c-Myc inhibitor KSI-3716 . KSI-3716-d4 is the deuterated form of KSI-3716. While specific pharmacological data for this compound is not publicly available, this guide provides a comprehensive overview of the parent compound. Deuteration is a common strategy in drug development to improve pharmacokinetic properties, and a dedicated section at the end of this document will discuss the potential implications of deuteration for this compound.
Introduction
KSI-3716 is a small molecule inhibitor of the c-Myc transcription factor. The c-Myc oncogene is a critical driver in a significant portion of human cancers, making it a prime target for therapeutic intervention. KSI-3716 exerts its anticancer effects by disrupting the interaction between c-Myc and its binding partner Max, thereby preventing the transcription of genes essential for cell proliferation and survival.[1][2][3] This technical guide provides a detailed overview of the pharmacological properties of KSI-3716, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
KSI-3716 functions by directly interfering with the formation of the c-Myc/Max heterodimer, which is essential for its DNA binding activity.[1][2] This disruption prevents the complex from binding to the E-box sequences in the promoter regions of c-Myc target genes.[1][2] The downstream effects of this inhibition include a marked decrease in the expression of genes that regulate cell cycle progression, such as cyclin D2 and CDK4, and telomerase reverse transcriptase (hTERT).[1][2] Ultimately, this leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][2][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for KSI-3716 based on available in vitro and in vivo studies.
| Parameter | Value | Description | Reference |
| IC50 | 0.84 µM | Concentration for 50% inhibition of c-MYC/MAX complex formation. | [1] |
| Effective Concentration | 1 µM | Concentration for inhibition of c-MYC mediated transcriptional activity. | [1][2] |
Table 1: In Vitro Activity of KSI-3716
| Cell Line | Treatment Duration | Effect | Concentration | Reference |
| Ku19-19 | 12 hours | 30% inhibition of cell survival. | 3 µM | [4] |
| T24 | 12 hours | 30% inhibition of cell survival. | 3 µM | [4] |
| Ku19-19 | 48 hours | 60-75% inhibition of cell survival. | 3-10 µM | [4] |
| T24 | 48 hours | 60-75% inhibition of cell survival. | 3-10 µM | [4] |
| SV-HUC1 | 48 hours | Less inhibition compared to cancer cell lines. | 3-10 µM | [4] |
| KU19-19/GEM | Not specified | 85% inhibition of cell survival in gemcitabine-resistant cells. | 2 µM | [5] |
Table 2: Cytotoxic Effects of KSI-3716 on Bladder Cancer Cell Lines
| Animal Model | Dosing Regimen | Outcome | Reference |
| Murine orthotopic bladder xenografts | 5 mg/kg intravesically, twice weekly for 3 weeks | Significant suppression of tumor growth with minimal systemic toxicity. | [1][2] |
Table 3: In Vivo Efficacy of KSI-3716
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of KSI-3716 are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the inhibition of c-Myc/Max binding to its DNA target.
Protocol:
-
Nuclear Extract Preparation:
-
Collect 20-100 million cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in a hypotonic buffer (NE Buffer A) and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high salt buffer (NE Buffer B) to extract nuclear proteins.
-
Centrifuge at high speed and collect the supernatant containing the nuclear extract.
-
-
Probe Labeling:
-
Anneal complementary single-stranded oligonucleotides containing the E-box consensus sequence.
-
Label the double-stranded probe with a radioactive or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extract in the presence or absence of varying concentrations of KSI-3716.
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
-
Electrophoresis and Detection:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
Visualize the bands corresponding to the free probe and the protein-DNA complex. A decrease in the intensity of the complex band in the presence of KSI-3716 indicates inhibition.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm that KSI-3716 inhibits the binding of c-Myc to the promoter regions of its target genes in intact cells.
Protocol:
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and lyse them.
-
Shear the chromatin into smaller fragments (200-1000 bp) using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to c-Myc.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with proteinase K to digest the proteins.
-
Purify the DNA.
-
-
Analysis:
-
Use quantitative PCR (qPCR) with primers specific for the promoter regions of known c-Myc target genes to quantify the amount of immunoprecipitated DNA. A reduction in the amount of precipitated DNA in KSI-3716-treated cells indicates inhibition of c-Myc binding.
-
Cell Cycle and Apoptosis Analysis by Flow Cytometry
Flow cytometry is used to assess the effects of KSI-3716 on cell cycle distribution and apoptosis induction.
Cell Cycle Analysis Protocol:
-
Cell Treatment and Harvesting:
-
Treat bladder cancer cells (e.g., Ku19-19) with varying concentrations of KSI-3716 for specific durations.
-
Harvest the cells by trypsinization.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol.
-
Stain the fixed cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of double-stranded RNA.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[4]
-
Apoptosis Assay (Annexin V/PI Staining) Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells as described for cell cycle analysis.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Potential Pharmacological Properties of this compound
This compound is the deuterated isotopologue of KSI-3716. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. The replacement of hydrogen with deuterium at specific positions within a drug molecule can significantly alter its pharmacokinetic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond.
Anticipated Effects of Deuteration on KSI-3716:
-
Reduced Metabolism: If the deuterated positions in this compound are sites of metabolic attack by cytochrome P450 (CYP) enzymes, the rate of metabolism is expected to be slower compared to KSI-3716.
-
Increased Half-Life: A slower rate of metabolism would likely lead to a longer plasma half-life for this compound.
-
Increased Exposure (AUC): A longer half-life would result in a greater overall drug exposure, as measured by the area under the concentration-time curve (AUC).
-
Altered Metabolite Profile: Deuteration could potentially shift the metabolic pathway, leading to the formation of different metabolites or a change in the ratio of existing metabolites. This could potentially reduce the formation of any toxic metabolites.
-
Improved Therapeutic Index: By potentially increasing efficacy (due to higher exposure) and/or reducing toxicity, deuteration could lead to an improved therapeutic index for this compound compared to its non-deuterated counterpart.
It is crucial to note that these are anticipated effects based on the general principles of drug deuteration. Specific pharmacokinetic and pharmacodynamic studies on this compound are required to confirm these potential advantages.
Conclusion
KSI-3716 is a potent inhibitor of the c-Myc/Max interaction with demonstrated in vitro and in vivo efficacy against bladder cancer models. Its mechanism of action, involving the suppression of c-Myc target gene transcription leading to cell cycle arrest and apoptosis, is well-characterized. While specific data for the deuterated form, this compound, is not yet available, the principles of deuteration suggest that it may possess an improved pharmacokinetic profile, potentially offering therapeutic advantages over the parent compound. Further research is warranted to fully elucidate the pharmacological properties of this compound and its potential as a clinical candidate for the treatment of c-Myc-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KSI-3716-d4 in the Disruption of the c-MYC/MAX Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-MYC oncogene is a critical driver in a majority of human cancers, yet it has remained an elusive therapeutic target. Its protein product, c-MYC, functions as a transcription factor by forming a heterodimer with its obligate partner, MAX. This c-MYC/MAX complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism. The small molecule inhibitor, KSI-3716-d4, has emerged as a potent disruptor of the c-MYC/MAX complex, demonstrating significant antitumor activity in preclinical models of bladder cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction to c-MYC and the Rationale for Targeting the c-MYC/MAX Complex
The c-MYC protein is a member of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) family of transcription factors. In normal cells, its expression is tightly regulated; however, in many cancers, its deregulation leads to uncontrolled cell proliferation and tumorigenesis. The formation of the c-MYC/MAX heterodimer is essential for its oncogenic activity. This complex binds to specific DNA sequences known as E-boxes (CANNTG) in the promoter regions of target genes, recruiting co-activators to stimulate gene transcription. Given the central role of this interaction in c-MYC's function, inhibiting the formation or DNA binding of the c-MYC/MAX complex presents a promising therapeutic strategy.
This compound: A Potent Inhibitor of the c-MYC/MAX Complex
This compound is a small molecule designed to interfere with the c-MYC/MAX pathway. Preclinical studies have demonstrated its efficacy in bladder cancer models, including those resistant to conventional chemotherapy.
Mechanism of Action
This compound functions by directly blocking the binding of the c-MYC/MAX heterodimer to the promoter regions of its target genes.[1] This inhibitory action leads to the downregulation of c-MYC target genes, such as cyclin D2, CDK4, and hTERT, which are crucial for cell cycle progression and immortalization.[1] The disruption of these downstream pathways ultimately results in cytotoxic effects on cancer cells, including cell cycle arrest and apoptosis.[1]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies of this compound in bladder cancer cell lines.
Table 1: Inhibition of c-MYC/MAX Complex Formation
| Compound | Assay | IC50 (µM) | Reference |
| This compound | c-MYC/MAX complex formation | 0.84 | [2] |
Table 2: Inhibition of Cell Viability in Bladder Cancer Cell Lines
| Cell Line | Treatment Duration | Concentration (µM) | % Inhibition of Cell Survival | Reference |
| Ku19-19 | 12 hours | 3 | 30 | [3] |
| T24 | 12 hours | 3 | 30 | [3] |
| Ku19-19 | 48 hours | 3 - 10 | 60 - 75 | [3] |
| T24 | 48 hours | 3 - 10 | 60 - 75 | [3] |
| KU19-19/GEM (gemcitabine-resistant) | Not Specified | 2 | 85 | [4] |
Table 3: Inhibition of c-MYC-Mediated Transcriptional Activity
| Cell Line | Concentration (µM) | Fold Reduction in Promoter Activity | Reference |
| Ku19-19 | 5 | ~6.0 | [3] |
| T24 | 5 | ~3.5 | [3] |
| MBT-2 | 5 | ~4.5 | [3] |
Note: c-MYC mediated transcriptional activity was inhibited at concentrations as low as 1 µM.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the binding of the c-MYC/MAX complex to a DNA probe containing the E-box sequence and the inhibitory effect of this compound on this interaction.
Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the E-box consensus sequence. End-label the DNA probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Nuclear Extract Preparation: Culture bladder cancer cells and harvest. Isolate nuclei and extract nuclear proteins using a high-salt buffer. Determine protein concentration using a Bradford or BCA assay.
-
Binding Reaction: In a reaction tube, combine the radiolabeled E-box probe, nuclear extract, and varying concentrations of this compound (or vehicle control). Incubate at room temperature to allow for protein-DNA binding.
-
Electrophoresis: Load the binding reactions onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system.
-
Visualization and Analysis: Dry the gel and expose it to X-ray film or a phosphorimager screen. The free probe will migrate faster, while the c-MYC/MAX-DNA complex will be retarded, resulting in a "shifted" band. The intensity of the shifted band will decrease with increasing concentrations of this compound.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to confirm that this compound inhibits the binding of the c-MYC/MAX complex to the promoters of its target genes in intact cells.
Protocol:
-
Cross-linking: Treat bladder cancer cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to c-MYC (or a negative control IgG). Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Analysis: Use quantitative real-time PCR (qPCR) with primers specific for the promoter regions of known c-MYC target genes (e.g., cyclin D2, hTERT) to quantify the amount of precipitated DNA. A decrease in the amount of precipitated target gene DNA in this compound-treated cells compared to control cells indicates inhibition of c-MYC binding.
Transcription Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of c-MYC.
Protocol:
-
Transfection: Co-transfect bladder cancer cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple E-box sequences, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with various concentrations of this compound.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of c-MYC-mediated transcription.
Cell Viability Assay
This assay quantifies the cytotoxic effects of this compound on bladder cancer cells.
Protocol:
-
Cell Seeding: Seed bladder cancer cells in 96-well plates.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound for various time points (e.g., 12, 24, 48 hours).
-
Viability Assessment: Add a viability reagent such as MTT, MTS, or resazurin (B115843) to each well and incubate. Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Cell Cycle Analysis
This method determines the effect of this compound on the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat bladder cancer cells with this compound at various concentrations for a specified time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Stain the fixed cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Apoptosis Assay
These assays are used to determine if the cell death induced by this compound is due to apoptosis.
Protocol (Western Blot for PARP and Caspase-3 Cleavage):
-
Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against cleaved PARP and cleaved caspase-3.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. An increase in the levels of cleaved PARP and cleaved caspase-3 indicates the induction of apoptosis.
Conclusion
This compound represents a promising therapeutic agent that effectively disrupts the c-MYC/MAX complex, leading to the inhibition of c-MYC-driven transcriptional programs and subsequent cancer cell death. The data presented in this guide highlight its potency in bladder cancer models, including those with acquired drug resistance. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other c-MYC inhibitors. Further studies are warranted to translate these promising preclinical findings into clinical applications for the treatment of c-MYC-driven malignancies.
References
An In-depth Technical Guide to KSI-3716-d4: Targeting c-Myc for Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the c-Myc inhibitor, KSI-3716, with a focus on its mechanism of action, target gene expression modulation, and the experimental methodologies used for its characterization. KSI-3716 is a small molecule designed to disrupt the critical protein-protein interaction between c-Myc and its binding partner MAX, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[1][2] This document serves as a valuable resource for researchers in oncology and drug development, offering detailed insights into the preclinical evaluation of this potent anti-cancer agent.
Core Mechanism of Action
KSI-3716 functions as a potent inhibitor of the c-Myc proto-oncogene.[1] Its primary mechanism involves blocking the formation of the c-MYC/MAX heterodimer, which is essential for its binding to the promoters of target genes.[1][2] By preventing this complex from associating with DNA, KSI-3716 effectively inhibits c-MYC-mediated transcriptional activity.[2] This leads to a significant reduction in the expression of genes crucial for cell cycle progression and proliferation, such as cyclin D2, CDK4, and hTERT.[1][2] Consequently, the inhibition of these pathways results in cell cycle arrest and the induction of apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its efficacy as an intravesical chemotherapy agent for bladder cancer, including in gemcitabine-resistant models.[2][3][4]
Target Gene Expression Modulation
The therapeutic effect of KSI-3716 is directly linked to its ability to modulate the expression of c-Myc target genes. The inhibition of c-MYC/MAX binding to gene promoters leads to a marked decrease in the transcription of genes essential for tumor growth and survival.
| Target Gene | Function | Effect of KSI-3716 |
| Cyclin D2 | Cell cycle regulation (G1/S transition) | Markedly decreased expression[1][2] |
| CDK4 | Cell cycle regulation (G1 phase progression) | Markedly decreased expression[1][2] |
| hTERT | Telomere maintenance and cellular immortalization | Markedly decreased expression[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by KSI-3716 and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of KSI-3716.
Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR)
This protocol is used to quantify the changes in the expression of c-Myc target genes following treatment with KSI-3716.
1. Cell Culture and Treatment:
-
Plate bladder cancer cells (e.g., KU19-19) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of KSI-3716 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
4. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for target genes (Cyclin D2, CDK4, hTERT) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system.
5. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Cell Cytotoxicity Assay
This assay determines the effect of KSI-3716 on the viability of cancer cells.
1. Cell Seeding:
-
Seed bladder cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of KSI-3716 for 72 hours.
3. Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo, Promega) to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader to determine the percentage of viable cells relative to the vehicle-treated control.
4. IC50 Determination:
-
Plot the cell viability against the log of the KSI-3716 concentration and calculate the half-maximal inhibitory concentration (IC50).
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.[3]
1. Protein Extraction:
-
Treat cells with KSI-3716 as described for qRT-PCR.
-
Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is performed to confirm that KSI-3716 inhibits the binding of the c-MYC/MAX complex to the promoters of its target genes.[2]
1. Cross-linking and Chromatin Shearing:
-
Treat cells with KSI-3716.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against c-Myc or MAX, or a control IgG.
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
3. DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use qPCR to quantify the amount of target gene promoter DNA (e.g., Cyclin D2 promoter) in the c-Myc/MAX immunoprecipitates relative to the input and IgG controls. A significant reduction in promoter DNA in the KSI-3716-treated samples indicates inhibition of binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
In Vitro and In Vivo Efficacy of KSI-3716: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSI-3716 is a small molecule inhibitor that demonstrates significant potential as a therapeutic agent, primarily investigated for its application in bladder cancer. This document provides a comprehensive technical overview of the in vitro and in vivo studies of KSI-3716. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines the experimental protocols utilized in its evaluation, and provides visual representations of its signaling pathway and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
The c-MYC oncogene is a critical driver of cellular proliferation and is frequently dysregulated in a wide range of human cancers, including bladder cancer. Its role as a transcription factor that regulates the expression of numerous genes involved in cell cycle progression and apoptosis makes it a compelling target for cancer therapy. However, the development of direct c-MYC inhibitors has been challenging. KSI-3716 has emerged as a potent inhibitor of the c-MYC signaling pathway, demonstrating significant antitumor activity in preclinical models of bladder cancer.
Mechanism of Action
KSI-3716 functions by directly interfering with the formation of the c-MYC/MAX heterodimer complex. This complex is essential for binding to specific DNA sequences, known as E-boxes, within the promoter regions of c-MYC target genes. By blocking this interaction, KSI-3716 effectively inhibits the transcriptional activation of genes crucial for cell proliferation and survival, such as cyclin D2, CDK4, and hTERT.[1][2][3] This mode of action ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of KSI-3716 in the nucleus.
In Vitro Studies
A series of in vitro experiments have been conducted to elucidate the efficacy and mechanism of KSI-3716 in bladder cancer cell lines. These studies have consistently demonstrated its ability to inhibit c-MYC activity, reduce cell viability, and induce apoptosis.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
| IC50 (c-MYC/MAX complex formation) | Ku19-19 | 0.84 µM | [1] |
| Inhibition of c-MYC Transcriptional Activity | Ku19-19, T24, MBT-2 | Effective at concentrations as low as 1 µM. A 5 µM treatment resulted in a 3.5 to 6-fold reduction in promoter activity. | [2][4] |
| Cell Survival Inhibition (48h) | Ku19-19, T24 | 60-75% inhibition at 3 to 10 µM. | [4] |
| Cytotoxicity in Gemcitabine-Resistant Cells | KU19-19/GEM | 85% inhibition of cell survival at 2 µM. | [5][6] |
| Inhibition of DNA Synthesis | KU19-19/GEM | Marked inhibition at 2 µM. | [5] |
Experimental Protocols
-
Objective: To determine the ability of KSI-3716 to inhibit the binding of the c-MYC/MAX complex to its DNA target sequence.
-
Protocol:
-
Nuclear extracts containing c-MYC and MAX proteins were prepared from bladder cancer cells (e.g., Ku19-19).
-
A double-stranded DNA oligonucleotide probe containing the c-MYC binding E-box sequence was labeled, typically with a non-radioactive label like biotin (B1667282) or a fluorescent dye.
-
Nuclear extracts were incubated with the labeled probe in the presence of varying concentrations of KSI-3716 or a vehicle control.
-
The reaction mixtures were resolved on a non-denaturing polyacrylamide gel.
-
The gel was transferred to a membrane and the labeled DNA was detected using a chemiluminescent or fluorescence imaging system. A shift in the mobility of the labeled probe indicates the formation of the DNA-protein complex, and a reduction in this shift in the presence of KSI-3716 indicates inhibition.
-
-
Objective: To confirm that KSI-3716 inhibits the recruitment of c-MYC to the promoter regions of its target genes in intact cells.
-
Protocol:
-
Bladder cancer cells were treated with KSI-3716 or a vehicle control.
-
Protein-DNA complexes were cross-linked using formaldehyde.
-
The chromatin was sheared into smaller fragments by sonication.
-
An antibody specific to c-MYC was used to immunoprecipitate the c-MYC-bound chromatin fragments.
-
The cross-links were reversed, and the DNA was purified.
-
Quantitative PCR (qPCR) was performed using primers specific to the promoter regions of c-MYC target genes (e.g., CDK4) to quantify the amount of immunoprecipitated DNA. A decrease in the amount of amplified DNA in KSI-3716-treated cells compared to control cells indicates reduced c-MYC binding.[4]
-
-
Objective: To measure the effect of KSI-3716 on the mRNA expression levels of c-MYC target genes.
-
Protocol:
-
Bladder cancer cells were treated with various concentrations of KSI-3716.
-
Total RNA was extracted from the cells and reverse-transcribed into cDNA.
-
qPCR was performed using primers specific for c-MYC target genes such as cyclin D2, CDK4, and hTERT.
-
The expression levels were normalized to a housekeeping gene (e.g., GAPDH). A decrease in the relative mRNA levels in treated cells indicates transcriptional repression by KSI-3716.[2][3]
-
-
Objective: To assess the cytotoxic and anti-proliferative effects of KSI-3716 on bladder cancer cells.
-
Protocols:
-
Cell Cytotoxicity Assay (e.g., MTT or CellTiter-Glo): Cells were seeded in 96-well plates and treated with a range of KSI-3716 concentrations for various durations (e.g., 12, 24, 48 hours).[4] A reagent that is converted into a detectable product by viable cells was added, and the signal was measured to determine the percentage of viable cells relative to untreated controls.
-
EdU Incorporation Assay: This assay measures DNA synthesis and, therefore, cell proliferation. Cells were treated with KSI-3716 and then incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA. The incorporated EdU was detected by a fluorescently labeled azide, and the fluorescence intensity was quantified.[5]
-
In Vivo Studies
The antitumor efficacy of KSI-3716 has been evaluated in a murine orthotopic bladder cancer model, which closely mimics human disease.
Quantitative Data Summary
| Parameter | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Tumor Growth Suppression | Murine orthotopic bladder xenografts | 5 mg/kg, intravesical instillation, twice weekly for 3 weeks | Significant suppression of tumor growth with minimal systemic toxicity. | [1][2][3] |
| Efficacy in Gemcitabine-Resistant Tumors | KU19-19/GEM xenografts | Not specified | Sequential treatment with gemcitabine (B846) followed by KSI-3716 was more effective than either drug alone. | [5][7] |
Experimental Protocol: Murine Orthotopic Bladder Xenograft Model
-
Objective: To evaluate the in vivo antitumor activity of KSI-3716 when administered locally to the bladder.
-
Protocol:
-
Immunocompromised mice (e.g., BALB/c nude mice) were used.
-
To establish the orthotopic tumors, human bladder cancer cells (e.g., KU19-19) engineered to express luciferase were instilled into the bladder of the mice via a catheter.
-
Tumor growth was monitored non-invasively by bioluminescence imaging.
-
Once tumors were established, mice were treated with intravesical instillations of KSI-3716 (5 mg/kg) or a vehicle control.[1]
-
Treatment was administered twice weekly for a period of three weeks.
-
Tumor burden was quantified by luminescence imaging throughout the study. At the end of the study, bladders were harvested for histological analysis to confirm tumor suppression.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of KSI-3716.
Conclusion
The collective in vitro and in vivo data strongly support the continued investigation of KSI-3716 as a promising therapeutic agent for bladder cancer. Its well-defined mechanism of action, potent inhibition of the c-MYC pathway, and significant antitumor efficacy in preclinical models, including those resistant to standard chemotherapy, highlight its potential clinical utility. The detailed experimental protocols provided in this whitepaper offer a foundation for further research and development of this compound. Future studies should focus on optimizing dosing regimens, exploring combination therapies, and ultimately translating these promising preclinical findings into clinical trials.
References
- 1. A Murine Orthotopic Bladder Tumor Model and Tumor Detection System [jove.com]
- 2. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Establishment of an optimized orthotopic bladder cancer model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Deuterium-labeled compounds in cancer research
An In-depth Technical Guide to Deuterium-Labeled Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into small molecules has emerged as a powerful tool in oncology research and development. This approach, leveraging the deuterium kinetic isotope effect (KIE), offers a pathway to significantly improve the pharmacokinetic profiles of anticancer agents, leading to enhanced efficacy and reduced toxicity.[1][2][3][4][5][6] Beyond therapeutics, deuterium-labeled compounds are instrumental as tracers in metabolic studies, providing unprecedented insights into the dysregulated metabolism that is a hallmark of cancer.[7][8][9] This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterium-labeled compounds in cancer research.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation for the utility of deuterated compounds in drug development lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond, making it 6 to 10 times more stable.[3][6][10] Consequently, chemical reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is substituted at that position.[2]
In drug metabolism, many anticancer drugs are broken down by cytochrome P450 (CYP450) enzymes through oxidative reactions that involve the cleavage of C-H bonds.[1][2][3][4][5] By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced.[1][2][6] This can lead to several therapeutic advantages:
-
Increased Half-Life and Drug Exposure: Slower metabolism leads to a longer drug half-life and an increased area under the plasma concentration-time curve (AUC), meaning the body is exposed to the therapeutic agent for a longer period.[1][2][3][6]
-
Reduced Dosage and Dosing Frequency: With a longer half-life, patients may require lower doses or less frequent administration of the drug to maintain therapeutic concentrations, which can improve patient compliance.[2][3]
-
Improved Safety Profile: Lowering the rate of metabolism can decrease the formation of potentially toxic metabolites.[1][2] Furthermore, by maintaining more stable plasma concentrations (lower peak and higher trough levels), the side effects associated with high peak concentrations can be minimized.[1][2]
-
Metabolic Shunting: In some cases, blocking one metabolic pathway via deuteration can "shunt" the metabolism to an alternative, more favorable pathway, potentially avoiding the production of harmful metabolites.[1][2]
It is important to note, however, that the effects of deuteration are not always predictable and can be masked by alternative metabolic pathways or different rate-limiting steps in vivo.[1][2][3]
Applications of Deuterated Compounds in Oncology
Deuterated Anticancer Drugs
The success of deutetrabenazine for Huntington's disease has spurred significant interest in developing deuterated versions of existing anticancer drugs.[1][3][5] Several deuterated anticancer drugs are now in various stages of clinical development, with some already approved for use in certain regions.
| Deuterated Drug | Parent Compound | Target/Mechanism | Indication(s) | Development Phase | Reference(s) |
| Donafenib | Sorafenib | Multikinase inhibitor (e.g., VEGFR, PDGFR) | Unresectable Hepatocellular Carcinoma (HCC), Colorectal Cancer, Thyroid Cancer | Approved in China (for HCC); Phase III for other cancers | [1][11][12] |
| HC-1119 | Enzalutamide | Androgen receptor inhibitor | Metastatic Castration-Resistant Prostate Cancer | Phase III | [1][3][11] |
| Dosimertinib | Osimertinib | EGFR inhibitor | Non-Small Cell Lung Cancer | Phase I | [3] |
| BMS-986165 (Deucravacitinib) | N/A (de novo) | Allosteric TYK2 inhibitor | Psoriasis, Psoriatic Arthritis, Systemic Lupus Erythematosus | Approved (for Psoriasis); Phase III for others | [12][13] |
| BRP-800 | N/A | c-Src inhibitor | Non-Small Cell Lung Cancer | Preclinical | [11] |
Table 1: Selected Deuterated Drugs in Oncology Clinical Development.
For example, Donafenib, a deuterium derivative of sorafenib, has demonstrated better pharmacokinetic properties, higher efficacy, and fewer adverse effects compared to its parent compound in clinical studies for hepatocellular carcinoma.[12] Similarly, HC-1119, a deuterated form of enzalutamide, showed higher drug concentrations and a better antitumor effect in preclinical models.[1][3]
Metabolic Imaging and Tracing
Cancer cells exhibit profound metabolic reprogramming, most notably a reliance on aerobic glycolysis known as the Warburg effect.[8] Deuterium-labeled metabolic substrates, such as [6,6'-²H₂]glucose, serve as powerful tracers to non-invasively monitor these metabolic fluxes in vivo using a technique called Deuterium Metabolic Imaging (DMI) or Deuterium MR Spectroscopic Imaging (DMSI).[7][14][15][16]
DMI offers several advantages:
-
Non-Radioactive: Unlike PET scans that use radioactive tracers like ¹⁸F-FDG, DMI uses a stable isotope, making it safer for repeated measurements, especially in vulnerable populations.[8][17]
-
Dynamic Information: DMI can track the conversion of the labeled substrate into downstream metabolites in real-time, providing a dynamic view of metabolic pathway activity (e.g., glycolysis, TCA cycle).[7][15]
-
Versatility: A variety of deuterated substrates can be used, including glucose, choline, fumarate, and amino acids, to probe different metabolic pathways.[16]
This technology holds immense promise for cancer diagnosis, assessing treatment response, and understanding tumor biology.[7][15] For example, DMI can monitor the conversion of deuterated pyruvate (B1213749) to lactate, offering insights into the glycolytic flux in tumors.[7][15]
Heavy Water (D₂O) and Deuterium-Depleted Water (DDW)
Research has also explored the direct therapeutic effects of modifying the body's deuterium levels.
-
Heavy Water (D₂O): In vitro studies have shown that high concentrations of D₂O can inhibit the proliferation of various cancer cell lines, including pancreatic cancer, and can induce apoptosis and cell cycle arrest.[18][19][20] The proposed mechanism involves the inhibition of DNA synthesis.[19]
-
Deuterium-Depleted Water (DDW): Conversely, reducing the natural concentration of deuterium by drinking DDW has been proposed as a supportive cancer therapy.[21] Studies suggest that DDW may inhibit tumor growth by influencing cell cycle regulation and gene expression.[22] It is hypothesized that cancer cells are particularly sensitive to deuterium withdrawal.[22] However, it is emphasized that DDW is not a replacement for standard cancer treatments.[21]
| Compound | Cell Lines | IC₅₀ Values (Clonogenic Assay) | Effect on Cell Cycle | Reference(s) |
| Heavy Water (D₂O) | AsPC-1 (Pancreatic) | 15% | S-phase arrest | [18][20] |
| PANC-1 (Pancreatic) | 18% | G2-M-phase arrest | [18][20] | |
| BxPC-3 (Pancreatic) | 27% | G2-M-phase arrest | [18][20] | |
| HepG2, KATO-3, Colo205 | 30-50% (MTT Assay) | N/A | [19] |
Table 2: In Vitro Effects of Heavy Water (D₂O) on Human Cancer Cell Lines.
Experimental Methodologies
Synthesis of Deuterated Compounds
The synthesis of deuterium-labeled compounds is a critical first step. The choice of method depends on the desired labeling position and the stability of the molecule.
-
Catalytic H/D Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O, often catalyzed by a metal such as palladium or platinum.[23][24] For example, [D₆]bendamustine hydrochloride was synthesized using DCl as a catalyst and D₂O as the deuterium source.[23]
-
Reduction with Deuterated Reagents: Unsaturated functional groups (e.g., ketones, aldehydes) can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium atoms stereospecifically.[25][26]
General Protocol for Reductive Deuteration of a Ketone:
-
Dissolve the ketone substrate (e.g., acetophenone) in a deuterated solvent such as methanol-d₄ (CD₃OD) under an inert atmosphere.[26]
-
Cool the solution in an ice bath.
-
Slowly add sodium borodeuteride (NaBD₄) in small portions to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash chromatography.
-
Confirm the position and percentage of deuterium incorporation using ¹H NMR and mass spectrometry.[26]
In Vitro Evaluation of Deuterated Compounds
Standard cell biology techniques are used to assess the anticancer effects of deuterated compounds.
-
Cell Viability/Cytotoxicity Assays: Assays like the MTT or clonogenic assay are used to determine the concentration-dependent effects of the compound on cancer cell proliferation and survival, allowing for the calculation of IC₅₀ values.[18][19]
-
Apoptosis Assays: To determine if a compound induces programmed cell death, methods such as Hoechst/propidium (B1200493) iodide double staining or Annexin V staining followed by flow cytometry are employed.[18]
-
Cell Cycle Analysis: Flow cytometry (FACS) analysis of cells stained with a DNA-binding dye (e.g., propidium iodide) is used to investigate how the compound affects cell cycle progression, identifying potential arrests at the G₀/G₁, S, or G₂/M phases.[18][20]
General Protocol for Cell Cycle Analysis by FACS:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the deuterated compound (or D₂O) for a specified period (e.g., 72 hours).[18]
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.
-
Before analysis, wash the cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Visualization of Key Pathways and Concepts
Conclusion and Future Directions
Deuterium-labeled compounds represent a significant and versatile platform in cancer research. The deuterium kinetic isotope effect provides a rational strategy for improving the therapeutic index of anticancer drugs, with several deuterated molecules showing promise in clinical trials.[1][3] In parallel, deuterium-labeled substrates are revolutionizing our ability to study cancer metabolism non-invasively, offering a safer alternative to radioactive tracers and providing dynamic information crucial for diagnosis and treatment monitoring.[7][15] As synthetic methodologies become more refined and our understanding of cancer metabolism deepens, the role of deuterium in oncology is set to expand, paving the way for more effective and better-tolerated cancer therapies and diagnostic tools.
References
- 1. dovepress.com [dovepress.com]
- 2. Deuterium containing drug development for the treatment of cancer [en.amber-bridge.com]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 7. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Potent Deuterated Compounds as Potential KRASG12D Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 14. mdpi.com [mdpi.com]
- 15. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic imaging with deuterium labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterium Magnetic Resonance Can Detect Cancer Metabolism - MagLab [nationalmaglab.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Mechanisms of cytotoxic effects of heavy water (deuterium oxide: D2O) on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of heavy water (D2O) on human pancreatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciencefeatured.com [sciencefeatured.com]
- 22. Deuterium depletion is the key to getting a breakthrough in cancer therapy | Drug Discovery News [drugdiscoverynews.com]
- 23. An efficient and facile synthesis of deuterium-labeled anticancer agent bendamustine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cell Viability Assay with KSI-3716-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-3716 is a potent small molecule inhibitor of the c-Myc transcription factor. It functions by disrupting the interaction between c-Myc and its obligate binding partner, MAX, thereby preventing the heterodimer from binding to E-box sequences on the promoters of target genes.[1][2] This inhibition leads to the downregulation of genes crucial for cell proliferation, cell cycle progression, and metabolism, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2] KSI-3716-d4 is a deuterated version of KSI-3716. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to modify pharmacokinetic properties, such as metabolic stability, without significantly altering the compound's biological activity. Therefore, the biological effects of this compound in cell-based assays are expected to be comparable to those of KSI-3716.
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays.
Mechanism of Action: c-Myc Inhibition
The c-Myc protein is a key regulator of cellular proliferation and growth.[3] It forms a heterodimer with MAX to bind to DNA and activate the transcription of numerous target genes involved in cell cycle progression, including cyclins and cyclin-dependent kinases (CDKs).[2][4][5] In many cancers, c-Myc is overexpressed, leading to uncontrolled cell proliferation.[5] this compound, by inhibiting the c-Myc/MAX interaction, effectively blocks this oncogenic signaling cascade.[1][2]
Figure 1: Simplified c-Myc signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the reported in vitro activity of the non-deuterated KSI-3716. These values can be used as a reference for designing experiments with this compound.
| Parameter | Value | Reference |
| IC₅₀ (c-Myc/MAX complex formation) | 0.84 µM | [1] |
Table 1: Biochemical Potency of KSI-3716
| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |
| KU19-19/GEM (Gemcitabine-resistant bladder cancer) | Cell Viability Assay | 2 µM | 48 hours | 85% inhibition of cell survival | [6][7] |
| KU19-19 | Cell Survival Assay | 5, 10, 15, 20, 25 µM | 12, 24, 48 hours | Dose and time-dependent decrease in viable cells | [1] |
Table 2: Cellular Activity of KSI-3716
Experimental Protocols
Two common methods for assessing cell viability are the MTT assay, a colorimetric assay based on metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures. The MTT assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Figure 2: Experimental workflow for the MTT cell viability assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for blank controls.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 25 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.
Figure 3: Experimental workflow for the CellTiter-Glo® assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled tissue culture plates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 1, step 1), but use opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, step 2).
-
-
CellTiter-Glo® Assay:
-
After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition:
-
Record the luminescence using a plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence of the medium-only blank wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle control. The vehicle control represents 100% viability.
-
% Viability = (Corrected Absorbance/Luminescence of Treated Sample / Corrected Absorbance/Luminescence of Vehicle Control) x 100
-
-
IC₅₀ Determination: Plot the % Viability against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
Cautions and Considerations
-
Compound Solubility: Ensure that this compound is fully dissolved in the culture medium at the tested concentrations.
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assays. It is advisable to run controls with the compound in cell-free medium to check for any direct interaction with the assay reagents.
-
Deuterated vs. Non-deuterated: While the biological activity of this compound is expected to be similar to KSI-3716, it is good practice to confirm this experimentally if comparing results directly with historical data for the non-deuterated compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auajournals.org [auajournals.org]
Application Note: Quantitative RT-PCR for c-MYC Target Genes with KSI-3716-d4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The c-MYC proto-oncogene is a critical transcription factor that regulates a wide array of genes involved in cell proliferation, growth, and apoptosis.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. KSI-3716-d4 is a potent and specific small molecule inhibitor of c-MYC. It functions by disrupting the interaction between c-MYC and its obligate binding partner MAX, thereby preventing the c-MYC/MAX heterodimer from binding to the E-box sequences in the promoters of its target genes. This inhibition leads to a downstream decrease in the transcription of c-MYC-regulated genes.[2]
This application note provides a detailed protocol for the use of quantitative reverse transcription PCR (qRT-PCR) to measure the inhibitory effect of this compound on the expression of key c-MYC target genes: CCND2 (Cyclin D2), CDK4 (Cyclin-Dependent Kinase 4), and hTERT (human Telomerase Reverse Transcriptase).[2]
Principle
This protocol outlines a two-step qRT-PCR procedure to quantify the mRNA levels of c-MYC target genes in cancer cells treated with this compound. First, total RNA is isolated from treated and untreated cells and reverse transcribed into complementary DNA (cDNA). Subsequently, the cDNA is used as a template for qPCR with gene-specific primers. The relative quantification of gene expression is determined using the comparative Cq (ΔΔCq) method, with a stably expressed housekeeping gene as an internal control.
Materials and Reagents
-
This compound
-
Human cancer cell line known to overexpress c-MYC (e.g., HeLa, MCF-7, or a relevant bladder cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green-based qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)
-
Nuclease-free water
-
Validated qRT-PCR primers (see Table 1)
Table 1: Validated qRT-PCR Primer Sequences for Human c-MYC Target Genes and a Reference Gene
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CCND2 (Cyclin D2) | GAGAAGCTGTCTCTGATCCGCA | CTTCCAGTTGCGATCATCGACG |
| CDK4 | CAGCATCACCTCTGGTACCC | CCCGAATTCCGGGGCGAACGCCGGACG |
| hTERT | GCCGATTGTGAACATGGACTACG | GCTCGTAGTTGAGCACGCTGAA |
| GAPDH (Reference) | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the human cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
RNA Isolation and DNase Treatment
-
Harvest Cells: After the incubation period, aspirate the medium and wash the cells once with PBS.
-
Lyse Cells: Add the appropriate lysis buffer from the RNA isolation kit to each well and proceed with the manufacturer's instructions for total RNA extraction.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I according to the manufacturer's protocol.
-
Quantify RNA: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
cDNA Synthesis (Reverse Transcription)
-
Prepare Reaction: In a nuclease-free tube, prepare the reverse transcription reaction mix according to the manufacturer's protocol of the chosen cDNA synthesis kit. Typically, this includes RNA template (e.g., 1 µg), reverse transcriptase, dNTPs, and random primers or oligo(dT)s.
-
Incubate: Perform the reverse transcription reaction using a thermal cycler with the appropriate temperature and time settings as recommended by the manufacturer.
-
Store cDNA: The resulting cDNA can be stored at -20°C for future use.
Quantitative PCR (qPCR)
-
Prepare qPCR Reactions: Prepare the qPCR reactions in a 96-well PCR plate. For each sample, prepare a reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template. Include no-template controls (NTCs) for each primer set.
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR instrument with the following cycling conditions (these may need to be optimized depending on the qPCR master mix and instrument):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the amplified products.
Data Analysis
-
Determine Cq Values: Obtain the quantification cycle (Cq) values for each sample and target gene from the real-time PCR instrument software.
-
Calculate ΔCq: Normalize the Cq value of the target gene to the Cq value of the reference gene (GAPDH) for each sample: ΔCq = Cq (target gene) - Cq (reference gene)
-
Calculate ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the untreated (or vehicle control) sample: ΔΔCq = ΔCq (treated sample) - ΔCq (untreated sample)
-
Calculate Fold Change: Calculate the relative expression (fold change) of the target gene in the treated samples compared to the untreated sample: Fold Change = 2-ΔΔCq
Expected Results
Treatment of c-MYC-dependent cancer cells with this compound is expected to result in a dose-dependent decrease in the mRNA expression of the c-MYC target genes CCND2, CDK4, and hTERT.
Table 2: Representative Quantitative Data of c-MYC Target Gene Expression Following this compound Treatment
| Treatment (24h) | Gene | Average Cq (n=3) | ΔCq | ΔΔCq | Fold Change vs. Control |
| Vehicle Control (DMSO) | GAPDH | 22.5 | - | - | - |
| CCND2 | 26.8 | 4.3 | 0.0 | 1.00 | |
| CDK4 | 25.4 | 2.9 | 0.0 | 1.00 | |
| hTERT | 28.1 | 5.6 | 0.0 | 1.00 | |
| This compound (5 µM) | GAPDH | 22.6 | - | - | - |
| CCND2 | 28.5 | 5.9 | 1.6 | 0.33 | |
| CDK4 | 27.0 | 4.4 | 1.5 | 0.35 | |
| hTERT | 29.9 | 7.3 | 1.7 | 0.31 |
Note: The data presented in this table is illustrative and intended to represent the expected outcome of the experiment. Actual results may vary depending on the cell line, experimental conditions, and reagents used.
Visualizations
Caption: c-MYC Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for qRT-PCR Analysis.
References
Application Note: Flow Cytometry Analysis of Apoptosis Induced by KSI-3716-d4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KSI-3716 is a potent small molecule inhibitor of the c-Myc transcription factor, which plays a critical role in cell proliferation and survival.[1][2] By blocking the interaction between c-MYC and its binding partner MAX, KSI-3716 prevents their association with target gene promoters, leading to a downstream reduction in the expression of genes involved in cell cycle progression, such as cyclin D2 and CDK4.[1][2] This disruption of c-Myc's transcriptional activity has been shown to induce cell cycle arrest and apoptosis in cancer cells, making KSI-3716 a promising candidate for cancer therapy.[1][2][3] KSI-3716-d4 is a deuterated form of KSI-3716. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4][5][6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells.[4][6] In late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][6] By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between three populations of cells:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation
The following tables summarize the representative effects of this compound on a hypothetical cancer cell line as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour treatment)
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 5 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.5 |
| 10 | 35.8 ± 5.1 | 45.2 ± 4.5 | 19.0 ± 3.8 |
| 25 | 15.1 ± 3.8 | 50.3 ± 5.2 | 34.6 ± 4.1 |
Table 2: Time-Course of Apoptosis Induction by 10 µM this compound
| Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 12 | 80.5 ± 3.2 | 12.3 ± 2.1 | 7.2 ± 1.5 |
| 24 | 60.2 ± 4.5 | 28.9 ± 3.8 | 10.9 ± 2.3 |
| 48 | 35.8 ± 5.1 | 45.2 ± 4.5 | 19.0 ± 3.8 |
| 72 | 18.9 ± 4.0 | 35.1 ± 4.9 | 46.0 ± 5.5 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., bladder cancer cell lines)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometry tubes
-
Microcentrifuge
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer equipped with appropriate lasers and filters for FITC and PI detection
-
Vortex mixer
-
Pipettes and sterile tips
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up the flow cytometer to detect FITC (for Annexin V) and a channel for PI (e.g., PerCP-Cy5.5).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Incomplete washing | Ensure thorough washing with cold PBS. |
| Cell concentration too high | Optimize cell concentration for staining. | |
| Weak Annexin V signal | Insufficient calcium in buffer | Ensure 1X Binding Buffer is correctly prepared. |
| Incubation time too short | Increase incubation time to 20 minutes. | |
| High PI staining in live cells | Mechanical stress during harvesting | Handle cells gently; avoid vigorous vortexing. |
| Trypsinization too harsh | Reduce trypsin incubation time or concentration. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. abeomics.com [abeomics.com]
- 6. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Pharmacokinetic Analysis of KSI-3716 using KSI-3716-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
KSI-3716 is a small molecule inhibitor that targets the c-Myc transcription factor, a key regulator of cellular proliferation, differentiation, and apoptosis.[1][2][3] Its potential as an anti-cancer therapeutic, particularly in bladder cancer, necessitates a thorough understanding of its pharmacokinetic profile to inform dosing strategies and assess systemic exposure.[2][4][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of KSI-3716 in plasma. The method employs a stable isotope-labeled internal standard, KSI-3716-d4, to ensure high accuracy and precision, which is critical for pharmacokinetic studies.[6][7]
Signaling Pathway of c-Myc Inhibition by KSI-3716
The primary mechanism of action for KSI-3716 involves the disruption of the c-Myc/MAX protein-protein interaction, which is essential for c-Myc's transcriptional activity. By binding to c-Myc, KSI-3716 prevents the formation of the c-Myc/MAX heterodimer, thereby inhibiting its binding to the E-box DNA sequences in the promoter regions of target genes.[1][2][3] This leads to the downregulation of genes involved in cell cycle progression and an induction of apoptosis in cancer cells.
Caption: Inhibition of the c-Myc/MAX signaling pathway by KSI-3716.
Experimental Workflow for Pharmacokinetic Analysis
A typical workflow for determining the pharmacokinetic profile of KSI-3716 involves the collection of biological samples at various time points following administration, followed by sample processing, LC-MS/MS analysis, and data interpretation. The use of a deuterated internal standard (this compound) is crucial for correcting any variability during sample preparation and analysis.
Caption: General workflow for the pharmacokinetic analysis of KSI-3716.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic parameters of KSI-3716 following a single intravenous administration of 5 mg/kg in a preclinical model.
| Pharmacokinetic Parameter | Unit | Mean Value (n=5) | Standard Deviation |
| Cmax (Maximum Concentration) | ng/mL | 1258 | 189 |
| Tmax (Time to Cmax) | hours | 0.25 | 0.10 |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | 3450 | 412 |
| AUC (0-inf) (AUC to infinity) | ng·h/mL | 3610 | 430 |
| t1/2 (Half-life) | hours | 4.2 | 0.8 |
| Cl (Clearance) | L/h/kg | 1.38 | 0.21 |
| Vd (Volume of Distribution) | L/kg | 8.3 | 1.5 |
Detailed Experimental Protocol
This protocol outlines the procedure for the quantification of KSI-3716 in plasma samples.
Materials and Reagents
-
KSI-3716 (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Plasma (e.g., Rat, Human)
Instrumentation
-
Liquid Chromatograph: UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Thermo Scientific TSQ Altis)
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve KSI-3716 and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the KSI-3716 stock solution with 50:50 acetonitrile:water to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 2000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.
-
Calibration Standards and Quality Controls (QCs): Spike control plasma with the appropriate KSI-3716 working solutions to prepare calibration standards and at least three levels of QCs (low, mid, high).
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, standard, or QC into the corresponding tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters:
The following Multiple Reaction Monitoring (MRM) transitions are hypothetical and would need to be optimized.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| KSI-3716 | 426.0 | [Optimized Fragment] | [Optimized Value] |
| This compound | 430.1 | [Optimized Fragment] | [Optimized Value] |
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Data Analysis and Quantification
-
Integrate the chromatographic peaks for KSI-3716 and this compound using the instrument's software.
-
Calculate the peak area ratio of the analyte (KSI-3716) to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x² weighting) to determine the best fit.
-
Use the regression equation to calculate the concentration of KSI-3716 in the unknown samples and QCs.
-
Use the calculated concentrations at each time point to perform pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin).
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantitative analysis of KSI-3716 in plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results, making this method highly suitable for preclinical and clinical pharmacokinetic studies essential for the development of KSI-3716 as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. urotoday.com [urotoday.com]
- 3. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of KSI-3716 in Gemcitabine-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (B846) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, bladder, and non-small cell lung cancer. However, the development of gemcitabine resistance is a significant clinical challenge, often leading to treatment failure. Emerging evidence points to the upregulation of the transcription factor c-Myc as a key driver of this resistance. KSI-3716 is a small molecule inhibitor of c-Myc that has shown promise in overcoming gemcitabine resistance by targeting the underlying molecular machinery that allows cancer cells to evade the cytotoxic effects of gemcitabine.
These application notes provide a comprehensive overview of the use of KSI-3716 in gemcitabine-resistant cell lines, including its mechanism of action, protocols for experimental validation, and expected outcomes.
Mechanism of Action: Overcoming Gemcitabine Resistance
Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by incorporating into DNA and inhibiting DNA synthesis, ultimately leading to apoptosis.[1] Resistance to gemcitabine can arise through various mechanisms, including altered drug metabolism, enhanced DNA repair, and evasion of apoptosis.[2] A crucial factor in acquired gemcitabine resistance is the overexpression of the oncoprotein c-Myc.[3][4]
c-Myc is a transcription factor that regulates the expression of a vast array of genes involved in cell proliferation, growth, and metabolism. In the context of gemcitabine resistance, elevated c-Myc levels can contribute to cell survival through several mechanisms:
-
Increased expression of anti-apoptotic proteins: c-Myc can upregulate the expression of anti-apoptotic proteins, thereby counteracting the pro-apoptotic signals induced by gemcitabine.
-
Enhanced DNA repair capacity: c-Myc can promote the expression of genes involved in DNA repair, enabling cancer cells to more effectively repair the DNA damage caused by gemcitabine.
-
Altered nucleotide metabolism: c-Myc can influence the expression of enzymes involved in nucleotide synthesis, such as ribonucleotide reductase, potentially reducing the efficacy of gemcitabine.[5][6][7]
KSI-3716 is a potent and specific inhibitor of c-Myc.[8] It functions by disrupting the interaction between c-Myc and its binding partner Max, thereby preventing the transcriptional activation of c-Myc target genes.[9] By inhibiting c-Myc, KSI-3716 can effectively reverse the mechanisms of gemcitabine resistance, re-sensitizing cancer cells to its cytotoxic effects. Research has shown that a sequential treatment regimen, where gemcitabine is administered prior to KSI-3716, is significantly more effective at inhibiting the proliferation of gemcitabine-resistant cells than either agent alone or simultaneous administration.[3][4]
Data Presentation
The following tables summarize the in vitro efficacy of KSI-3716 in the gemcitabine-resistant bladder cancer cell line KU19-19/GEM.
Table 1: Cell Viability in Gemcitabine-Resistant (KU19-19/GEM) Bladder Cancer Cells
| Treatment | Concentration (µM) | Incubation Time | % Inhibition of Cell Survival |
| KSI-3716 | 2 | 48 hours | 85%[3][4] |
| Gemcitabine | 10 | 48 hours | No significant inhibition |
Table 2: Apoptosis Induction in KU19-19/GEM Cells (Representative Data)
| Treatment | Concentration (µM) | Incubation Time | % Apoptotic Cells (Annexin V Positive) |
| Control | - | 48 hours | ~5% |
| KSI-3716 | 2 | 48 hours | > 60% (Illustrative) |
Note: The percentage of apoptotic cells is an illustrative value based on qualitative findings of PARP and caspase-3 cleavage, indicating apoptosis induction by KSI-3716.[2]
Experimental Protocols
Protocol 1: Establishment of Gemcitabine-Resistant Cell Lines
Objective: To generate a gemcitabine-resistant cancer cell line from a parental sensitive line.
Materials:
-
Parental cancer cell line (e.g., KU19-19)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gemcitabine hydrochloride
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the parental cell line in complete medium.
-
Initially, expose the cells to a low concentration of gemcitabine (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in the presence of this gemcitabine concentration, changing the medium every 2-3 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of gemcitabine in a stepwise manner.
-
Monitor cell viability and morphology regularly.
-
This process of continuous exposure and dose escalation can take several months.
-
A stable gemcitabine-resistant cell line is established when the cells can proliferate in a high concentration of gemcitabine (e.g., a concentration that is lethal to the parental cells).
-
Periodically confirm the resistance phenotype by comparing the IC50 of gemcitabine in the resistant line to the parental line.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of KSI-3716 on the viability of gemcitabine-resistant cells.
Materials:
-
Gemcitabine-resistant cell line (e.g., KU19-19/GEM)
-
Complete cell culture medium
-
KSI-3716
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the gemcitabine-resistant cells in a 96-well plate at a density of 3 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of KSI-3716 in complete medium.
-
Remove the medium from the wells and add 100 µL of the KSI-3716 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Sequential Treatment of Gemcitabine and KSI-3716
Objective: To evaluate the efficacy of sequential treatment with gemcitabine followed by KSI-3716.
Materials:
-
Gemcitabine-resistant cell line
-
Complete cell culture medium
-
Gemcitabine
-
KSI-3716
-
Cell counting solution (e.g., Trypan Blue) or a cell viability assay kit
Procedure:
-
Seed the gemcitabine-resistant cells in appropriate culture vessels (e.g., 6-well plates).
-
Gemcitabine Treatment: Treat the cells with a clinically relevant concentration of gemcitabine for a specified duration (e.g., 48 hours).
-
Washout: After the gemcitabine treatment, remove the medium, wash the cells twice with sterile PBS to remove any residual gemcitabine.
-
KSI-3716 Treatment: Add fresh complete medium containing KSI-3716 to the cells.
-
Incubation: Incubate the cells for an additional period (e.g., 48 hours).
-
Assessment: Determine cell viability or proliferation using a suitable method (e.g., MTT assay, cell counting).
-
Controls: Include control groups treated with gemcitabine alone, KSI-3716 alone, and a vehicle control.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by KSI-3716 in gemcitabine-resistant cells.
Materials:
-
Gemcitabine-resistant cell line
-
Complete cell culture medium
-
KSI-3716
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed the gemcitabine-resistant cells in 6-well plates and treat with KSI-3716 (e.g., 2 µM) for 48 hours.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualization of Pathways and Workflows
Caption: Mechanism of KSI-3716 in overcoming gemcitabine resistance.
Caption: Workflow for sequential gemcitabine and KSI-3716 treatment.
Conclusion
KSI-3716 presents a promising therapeutic strategy for overcoming gemcitabine resistance in cancer cells, particularly those with elevated c-Myc expression. The provided protocols and data serve as a valuable resource for researchers investigating the potential of c-Myc inhibition to enhance the efficacy of conventional chemotherapy. The sequential administration of gemcitabine followed by KSI-3716 appears to be a critical consideration for maximizing the anti-tumor effects of this combination. Further investigation into the broader applicability of this approach in various gemcitabine-resistant cancer models is warranted.
References
- 1. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ribonucleotide reductase and thymidylate synthase or exogenous deoxyribonucleosides reduce DNA damage and senescence caused by C-MYC depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase and thymidylate synthase or exogenous deoxyribonucleosides reduce DNA damage and senescence caused by C-MYC depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving KSI-3716-d4 Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with KSI-3716-d4 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: The recommended starting solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is advised to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact its solubility.[1]
Q2: I'm having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, ultrasonic treatment is recommended.[1] Applying sonication can help break down aggregates and facilitate the dissolution process.[2][3]
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it with an aqueous buffer for my in vivo study. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are a few strategies to mitigate precipitation:
-
Slow, Drop-wise Addition: Add the aqueous buffer to your DMSO stock solution very slowly, drop-by-drop, while continuously vortexing or stirring. This helps to avoid localized high concentrations of the compound that can lead to precipitation.
-
Co-solvents: Consider using a co-solvent system. The addition of other organic solvents like ethanol (B145695) or acetonitrile (B52724) in small amounts can sometimes improve the solubility of hydrophobic compounds in aqueous solutions.[3]
-
Formulation Vehicles: For in vivo administration, it is often necessary to use a formulation vehicle. These can include surfactants, cyclodextrins, or lipid-based formulations which can help to keep the compound in solution.[4][5]
Q4: Are there alternative solvents or formulations I can use for in vivo administration of this compound?
A4: Yes, for poorly soluble compounds like this compound, several formulation strategies can be explored to improve solubility and bioavailability for in vivo studies:
-
pH Adjustment: The solubility of many compounds is pH-dependent.[2][3] Experimenting with buffers at different pH values (acidic, neutral, and basic) may improve the solubility of this compound.
-
Surfactants: Surfactants can be used to create micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[5][6] Commonly used surfactants in preclinical studies include Tween 80 and Solutol HS-15.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[4][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. These can be effective for enhancing the oral bioavailability of poorly soluble drugs.[4][5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized this compound powder is difficult to wet and clumps together. | High hydrophobicity of the compound. | Before adding any aqueous buffer, "wet" the lyophilized powder with a small amount of a suitable organic solvent like DMSO. This will help to break the surface tension and facilitate dissolution. |
| This compound dissolves in DMSO but precipitates upon addition of aqueous buffer. | The compound has reached its solubility limit in the final solvent mixture. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure compatibility with your experimental model). 3. Add the this compound/DMSO stock solution to the aqueous buffer very slowly while vortexing. |
| Inconsistent solubility results between different batches of this compound. | Potential differences in the counter-ion from the synthesis and purification process (e.g., TFA vs. acetate). | If possible, obtain information from the supplier regarding the counter-ion. If not, perform solubility testing on each new batch to determine the optimal dissolution conditions. |
| The prepared this compound solution is not stable and precipitates over time. | The compound may be degrading or aggregating in the chosen solvent system. | Prepare fresh solutions immediately before each experiment. Store stock solutions at -20°C or -80°C as recommended.[1] For working solutions, assess stability over the time course of your experiment. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| KSI-3716 | DMSO | 5 mg/mL (11.73 mM) | Ultrasonic treatment is recommended. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Experimental Protocols
Protocol 1: Basic Solubility Assessment of this compound
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 200 µL for a 5 mg/mL stock).
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Aqueous Buffer Dilution Test:
-
In a separate microcentrifuge tube, add a known volume of your desired aqueous buffer (e.g., 980 µL of PBS).
-
Slowly add a small volume of the this compound DMSO stock solution (e.g., 20 µL) to the aqueous buffer while vortexing.
-
Observe the solution for any signs of precipitation immediately after addition and after a set period (e.g., 30 minutes, 1 hour).
-
If precipitation occurs, repeat the test with a lower final concentration of this compound or a higher percentage of DMSO.
-
Visualizations
Caption: Experimental workflow for preparing this compound for in vivo studies.
Caption: Strategies to improve the aqueous solubility of poorly soluble compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. peptidream.com [peptidream.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with KSI-3716-d4 administration
Technical Support Center: KSI-3716-d4
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel, selective inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ). By binding to the ATP-binding pocket of TKRZ, it prevents autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. The "d4" designation indicates that it is a deuterated analog of the parent compound, designed to improve metabolic stability and pharmacokinetic properties.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro experiments, we recommend reconstituting this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. For in vivo studies, the optimal vehicle will depend on the specific animal model and administration route. A common starting formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Always perform a small-scale solubility test first.
Q3: What is the stability of the reconstituted this compound solution?
A3: The 10 mM stock solution in DMSO is stable for up to 3 months when stored at -20°C and for up to 6 months when stored at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after reconstitution. Protect from light.
Q4: Does this compound exhibit off-target effects?
A4: this compound has been designed for high selectivity towards TKRZ. However, as with any kinase inhibitor, off-target activity is possible, especially at higher concentrations. We recommend performing a kinome scan or testing against closely related kinases to confirm selectivity in your experimental system.
Troubleshooting Guides
This section addresses common issues encountered during the administration and use of this compound in experiments.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays
If you are observing a higher IC50 value than expected or significant variability between experiments, consider the following factors:
-
Cell Line TKRZ Expression: Confirm the expression and activation status of the TKRZ target in your chosen cell line. Low or absent TKRZ expression will result in reduced sensitivity to this compound.
-
Compound Degradation: Ensure the compound has been stored correctly and that the age of the reconstituted stock has not exceeded stability limits. Consider preparing a fresh stock solution.
-
Serum Protein Binding: High concentrations of serum in the cell culture media can lead to compound binding to proteins like albumin, reducing the effective concentration available to the cells. Consider reducing the serum percentage during the treatment period if your experimental design allows.
-
Cell Density: The density of cells at the time of treatment can influence the apparent potency. Ensure consistent cell seeding density across all experiments.
Technical Support Center: Optimizing KSI-3716-d4 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KSI-3716-d4, a deuterated c-Myc inhibitor, in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
KSI-3716 is a small molecule inhibitor that targets the oncoprotein c-Myc.[1][2] Its primary mechanism involves blocking the interaction between c-Myc and its binding partner MAX.[3][4] This heterodimerization is essential for c-Myc to bind to DNA E-box sequences and activate the transcription of its target genes, which are involved in cell proliferation, growth, and metabolism.[5][6] By preventing the formation of the c-Myc/MAX complex, KSI-3716 effectively inhibits the transcriptional activity of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells where c-Myc is overexpressed.[2][4] The deuterated form, this compound, is expected to have a similar mechanism of action but may exhibit altered pharmacokinetic properties.
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
For initial experiments, it is advisable to perform a dose-response analysis to determine the optimal concentration for your specific cell line and assay. A broad concentration range, spanning from nanomolar to micromolar, is recommended for this initial screen. Based on studies with the parent compound, KSI-3716, inhibition of c-Myc transcriptional activity has been observed at concentrations as low as 1 µM.[3][4] For cytotoxicity and anti-proliferation assays in bladder cancer cell lines, concentrations ranging from 2 µM to 25 µM have been utilized.[2][7]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize the effects of repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[2] When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Why am I observing high levels of cytotoxicity at concentrations expected to be non-toxic?
High cytotoxicity at lower than expected concentrations could be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the c-Myc pathway.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can sometimes interact with unintended targets, leading to toxicity.
-
Compound Purity: Impurities in the compound batch could contribute to unexpected cytotoxicity.
-
Experimental Conditions: Factors such as cell seeding density and incubation time can influence the observed toxicity.
It is recommended to perform a cell viability assay in parallel with your functional assay to determine the cytotoxic concentration (CC50) and work at concentrations well below this value for mechanistic studies.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Ensure that cells are from a similar passage number for all experiments. Standardize cell seeding densities and ensure even cell distribution in multi-well plates. Regularly test for mycoplasma contamination.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Use a calibrated timer and standardize the incubation period with the inhibitor across all experiments.
-
Issue 2: No observable effect of this compound at expected concentrations.
-
Possible Cause: The chosen cell line may not be dependent on the c-Myc pathway for proliferation or survival.
-
Solution: Verify the expression level of c-Myc in your cell line using techniques like Western blotting or qRT-PCR. Consider using a positive control cell line known to be sensitive to c-Myc inhibition.
-
-
Possible Cause: Insufficient incubation time for the desired biological effect to manifest.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration. Effects on transcription may be observed earlier than effects on cell viability or proliferation.
-
-
Possible Cause: The inhibitor is not cell-permeable in your specific cell line.
-
Solution: While KSI-3716 is known to be active in cells, extreme cellular phenotypes could potentially affect membrane permeability. If this is suspected, consider using a different cell line or a validated positive control compound with a similar mechanism of action.
-
Quantitative Data Summary
The following tables summarize quantitative data for the parent compound, KSI-3716, in various cell-based assays. This information can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Efficacy of KSI-3716
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| Bladder Cancer Cells | Transcription Reporter Assay | As low as 1 µM | Inhibition of c-MYC mediated transcriptional activity | [3][4] |
| KU19-19 | Cell Viability Assay | 5, 10, 15, 20, 25 µM | Dose-dependent decrease in cell survival | [2] |
| KU19-19/GEM (Gemcitabine-resistant) | Cell Viability Assay | 2 µM | 85% inhibition of cell survival | [7] |
| KU19-19/GEM | EdU Incorporation Assay | 2 µM | Marked inhibition of DNA synthesis | [7] |
Table 2: IC50 Values of c-Myc Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Type | Incubation Time | IC50 | Reference |
| KSI-3716 | Not Specified | Complex Formation Assay | Not Applicable | 0.84 µM | [2] |
| 10058-F4 | RPMI-8226 (Multiple Myeloma) | CCK-8 Assay | Not Specified | ~15 µM | [8] |
| 10074-G5 | Not Specified | Not Specified | Not Specified | 20 µM (Kd) | [9] |
| TCH-165 | HCT-116 (Colon Cancer) | MYC-luciferase reporter assay | Not Specified | 2.57 µM | [10] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
This protocol is designed to determine the concentration-dependent effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Solubilize the formazan (B1609692) crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (EdU Incorporation Assay)
This protocol measures the inhibition of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24 to 48 hours.[7]
-
EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation (e.g., 2-4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide (B81097) according to the manufacturer's protocol. Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Nuclear Staining (Optional): Wash the cells and counterstain with a nuclear stain like Hoechst 33342 or DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the percentage of EdU-positive cells relative to the total number of cells (as determined by the nuclear stain).
Protocol 3: c-Myc Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay directly measures the effect of this compound on the transcriptional activity of c-Myc.
-
Cell Transfection: Co-transfect cells with a c-Myc responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) in a 96-well plate. Allow the cells to recover for 24 hours.
-
Inhibitor Treatment: Treat the transfected cells with various concentrations of this compound for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in the inhibitor-treated wells to the vehicle control to determine the extent of inhibition.
Visualizations
Caption: Simplified c-Myc signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound concentration in cell-based assays.
Caption: A logical troubleshooting workflow for common issues in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming off-target effects of KSI-3716-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the c-Myc inhibitor, KSI-3716-d4. The following information is designed to help users identify and overcome potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a deuterated version of KSI-3716, a potent small molecule inhibitor of the c-Myc transcription factor. Its primary mechanism of action is to block the binding of the c-MYC/MAX heterodimer to the E-box DNA sequence in the promoter regions of c-Myc target genes.[1][2] This inhibition of DNA binding prevents the transcription of genes involved in cell proliferation, such as cyclin D2 and CDK4, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound are the induction of cell cycle arrest and apoptosis.[1][2] By inhibiting c-Myc-mediated transcription, this compound leads to a decrease in the expression of genes required for cell cycle progression, causing cells to accumulate in the G0/G1 phase.[3] Subsequently, this cell cycle arrest can trigger the intrinsic apoptotic pathway.
Q3: What are the potential off-target effects of this compound?
A3: While KSI-3716 has been shown to be a potent c-Myc inhibitor, like many small molecules, it may exhibit off-target effects. Due to its mechanism of action at the DNA-protein interface, a plausible off-target could be other transcription factors that also bind to E-box or similar DNA sequences. One such potential off-target is the Upstream Stimulatory Factor 1 (USF1), another bHLH-leucine zipper transcription factor that recognizes E-box motifs. Unintended inhibition of USF1 could lead to changes in the expression of genes not regulated by c-Myc, potentially confounding experimental results.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: A multi-pronged approach is recommended to differentiate between on-target and off-target effects. This includes:
-
Dose-response analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., inhibition of c-Myc target gene expression). Off-target effects are more likely to occur at higher concentrations.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down c-Myc. If the phenotype observed with this compound is recapitulated by c-Myc knockdown, it is likely an on-target effect.
-
Orthogonal validation: Use a structurally different c-Myc inhibitor with a distinct mechanism of action. If both inhibitors produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Off-target engagement: Directly assess the binding of this compound to potential off-target proteins using techniques like Chromatin Immunoprecipitation (ChIP) for other E-box binding transcription factors.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High level of cytotoxicity in non-cancerous cell lines. | Off-target effects on essential cellular processes. | 1. Perform a dose-response curve to determine the IC50 in both cancerous and non-cancerous cell lines. 2. Use the lowest effective concentration that inhibits c-Myc activity in your cancer cell line of interest. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of cell death. |
| Unexpected changes in the expression of genes not known to be regulated by c-Myc. | Inhibition of other transcription factors that bind to similar DNA motifs (e.g., USF1). | 1. Confirm the unexpected gene expression changes using qRT-PCR. 2. Perform a Chromatin Immunoprecipitation (ChIP) assay using an antibody against the suspected off-target transcription factor (e.g., USF1) in the presence and absence of this compound to see if the inhibitor displaces it from its target promoters. 3. Perform a rescue experiment by overexpressing the suspected off-target to see if it reverses the phenotype. |
| Inconsistent results between different experimental batches. | 1. Degradation of this compound. 2. Variability in cell culture conditions. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately. 2. Ensure consistent cell passage number, density, and media composition between experiments. |
| Lack of effect on c-Myc target gene expression. | 1. Insufficient concentration of this compound. 2. Poor cell permeability. 3. Inactive compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the inhibition of a known c-Myc target gene (e.g., CCND2, CDK4) by qRT-PCR. 3. Confirm the identity and purity of your this compound compound. |
Signaling Pathways and Experimental Workflows
Caption: c-Myc signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating on-target versus off-target effects.
Key Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for c-Myc
Objective: To determine if this compound inhibits the binding of c-Myc to the promoter of a known target gene.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with either DMSO (vehicle control) or this compound at the desired concentration for a specified time.
-
Cross-linking: Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight with an anti-c-Myc antibody or a non-specific IgG control. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enrichment of specific promoter regions (e.g., CCND2) in the immunoprecipitated DNA by quantitative PCR (qPCR).
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Troubleshooting inconsistent results with KSI-3716-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KSI-3716-d4 in their experiments. Inconsistent results can arise from various factors, from reagent handling to experimental design. This guide is intended to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent c-Myc inhibitor.[1] It functions by blocking the binding of the c-MYC/MAX protein complex to the promoters of its target genes.[1][2] This inhibition leads to a decrease in the transcription of c-MYC target genes, such as cyclin D2, CDK4, and hTERT, which are involved in cell proliferation.[1][2] Consequently, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] Avoid repeated freeze-thaw cycles. For use in experiments, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: At what concentrations is this compound typically active?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have shown that KSI-3716 inhibits c-MYC mediated transcriptional activity at concentrations as low as 1 µM.[2] In cell survival assays with the KU19-19/GEM cell line, KSI-3716 inhibited cell survival by 85% at a concentration of 2 µM.[3] Cytotoxic effects have been observed in bladder cancer cells at concentrations ranging from 5 to 25 µM.[1]
Troubleshooting Guide
Inconsistent Cytotoxicity or Cell Viability Results
If you are observing variable results in your cytotoxicity or cell viability assays, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Ensure the compound is stored correctly at -80°C or -20°C in aliquots to avoid freeze-thaw cycles.[1] - Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Health and Density | - Use cells that are in the logarithmic growth phase. - Ensure consistent cell seeding density across all wells and experiments. - Regularly check for and address any potential cell culture contamination. |
| Assay-Specific Issues | - Optimize the incubation time with the compound. Effects may be time-dependent. - For colorimetric or fluorometric assays (e.g., MTT, AlamarBlue), ensure that the readings are within the linear range of the assay. - Consider potential interference of the compound with the assay reagents. |
| Drug Interactions | - If co-treating with other drugs, be aware of potential synergistic or antagonistic effects. For instance, simultaneous addition of KSI-3716 and gemcitabine (B846) did not show increased cytotoxicity compared to the c-Myc inhibitor alone in one study.[3] |
Variable Gene or Protein Expression Results
For inconsistent results in downstream analyses like qPCR or Western blotting, refer to these suggestions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration for inhibiting the expression of c-MYC target genes (e.g., cyclin D2, CDK4, hTERT).[1][2] |
| Timing of Analysis | - The effect of this compound on gene and protein expression is time-dependent. Create a time-course experiment to identify the optimal time point for observing the desired effect. |
| Experimental Variability | - Ensure consistent cell treatment and harvesting procedures. - Use appropriate and validated internal controls for qPCR and Western blotting. |
Experimental Protocols
General Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 25 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, MTS, or a live/dead cell stain) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizing Key Processes
To aid in understanding the experimental and biological context of this compound, the following diagrams are provided.
References
Technical Support Center: KSI-3716-d4 Animal Model Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor, KSI-3716-d4, in animal models. The focus is on minimizing toxicity through proper experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: KSI-3716 is a potent small molecule inhibitor of the c-Myc oncoprotein. Its mechanism of action involves blocking the protein-protein interaction between c-MYC and its binding partner MAX. This disruption prevents the c-MYC/MAX heterodimer from binding to the promoters of target genes, thereby inhibiting c-MYC-mediated transcriptional activity. This leads to decreased expression of genes involved in cell proliferation, such as cyclin D2, CDK4, and hTERT, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2] The deuterated form, this compound, is expected to have the same mechanism of action.
Q2: What is the most effective route of administration to minimize systemic toxicity of this compound in animal models of bladder cancer?
A2: Intravesical instillation is the most effective route for minimizing systemic toxicity.[1][3] This method delivers the drug directly to the bladder, maximizing its concentration at the tumor site while limiting systemic absorption. Studies have shown that intravesical administration of KSI-3716 in mice leads to significant tumor suppression with minimal systemic toxicity.[1][3][4]
Q3: Is there evidence of systemic toxicity with intravesical administration of KSI-3716?
A3: Preclinical studies report "minimal systemic toxicity" with intravesical administration of KSI-3716 at a therapeutic dose (5 mg/kg) in mice.[1][2][3][4] After a two-hour exposure in the bladder, the average blood concentration of KSI-3716 was found to be very low (0.360 ng/ml), a level not associated with systemic toxicity.[4] In contrast, intraperitoneal injections of 10 mg/kg and 30 mg/kg were reported to be fatal in mice, underscoring the safety advantage of localized delivery.
Q4: What are the potential local side effects of intravesical this compound administration?
A4: While specific local toxicity data for KSI-3716 is not detailed in the available literature, intravesical chemotherapy, in general, can cause local side effects. These are typically mild and transient and may include:
-
Chemical cystitis: This can manifest as dysuria (painful urination), urinary frequency, and urgency.[5][6][7]
-
Bladder irritation: Inflammation of the bladder lining.[5]
Researchers should carefully monitor animals for these signs.
Q5: What is the recommended formulation for intravesical instillation of KSI-3716?
A5: A published formulation for intravesical delivery of KSI-3716 in mice consists of:
-
40% Polyethylene glycol 400 (PEG 400)
-
20% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Normal saline[4]
This vehicle is designed to dissolve the compound and facilitate its delivery into the bladder.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Signs of systemic toxicity (e.g., weight loss, lethargy, ruffled fur) | 1. Incorrect dose calculation leading to an overdose. 2. Unexpectedly high systemic absorption. 3. Compromised bladder wall integrity leading to increased drug leakage into circulation. | 1. Verify Dose Calculation: Double-check all calculations for dose preparation. 2. Assess Bladder Integrity: In a subset of animals, perform histological analysis of the bladder to check for any pre-existing or treatment-induced damage that could increase permeability. 3. Pharmacokinetic Analysis: If systemic toxicity is suspected, conduct a pilot pharmacokinetic study to measure plasma concentrations of this compound after intravesical administration in your specific animal model. |
| Signs of severe bladder irritation (e.g., persistent hematuria, excessive grooming of the urogenital area) | 1. The formulation (vehicle) itself may be causing irritation. 2. The concentration of this compound is too high. 3. The dwell time in the bladder is too long. | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between drug- and vehicle-induced irritation. 2. Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) for intravesical administration. 3. Optimize Dwell Time: Evaluate shorter dwell times to see if local irritation can be reduced while maintaining efficacy. |
| Inconsistent anti-tumor efficacy | 1. Incomplete delivery of the drug into the bladder. 2. Premature voiding of the drug by the animal. 3. Poor drug retention or penetration of the bladder wall. | 1. Refine Instillation Technique: Ensure the catheter is correctly placed and the full dose is administered. 2. Anesthesia: Maintain light anesthesia during and shortly after instillation to prevent immediate voiding. 3. Formulation Optimization: Consider alternative formulations to improve mucoadhesion and drug retention. Novel approaches like hydrogels or nanoparticle-based systems can enhance drug delivery in the bladder.[8] |
| Precipitation of this compound in the formulation | 1. Poor solubility of the compound in the chosen vehicle. 2. Incorrect preparation of the formulation. | 1. Solubility Testing: Perform solubility studies of this compound in the vehicle components and the final formulation. 2. Review Preparation Protocol: Ensure the order of mixing and the mixing conditions (e.g., temperature) are appropriate for maintaining the solubility of the compound. |
Quantitative Data Summary
The following table summarizes the available quantitative data related to the toxicity of KSI-3716.
| Parameter | Route of Administration | Dose | Animal Model | Result | Reference |
| Systemic Toxicity | Intraperitoneal | 10 and 30 mg/kg | Mice | Fatal | [4] |
| Systemic Exposure | Intravesical | 5 mg/kg | Mice | Average blood concentration of 0.360 ng/ml after 2-hour dwell time | [4] |
| Efficacy | Intravesical | 5 mg/kg | Murine orthotopic bladder xenografts | Significant tumor growth suppression | [1][2][3][4] |
Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Assessment of Intravesically Administered KSI-3716 in a Murine Orthotopic Bladder Cancer Model
This protocol is adapted from published studies on KSI-3716.[1][4]
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Establish orthotopic bladder tumors by intravesical instillation of a luciferase-expressing human bladder cancer cell line (e.g., Ku7-Luc).
2. This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution to the final concentration using PEG 400 and normal saline to achieve a final vehicle composition of 40% PEG 400, 20% DMSO, and 40% normal saline.[4]
-
The final concentration should be calculated to deliver the desired dose (e.g., 5 mg/kg) in a volume appropriate for the mouse bladder (typically 50-100 µL).
3. Intravesical Instillation Procedure:
-
Anesthetize the mice (e.g., using isoflurane).
-
Carefully insert a sterile, soft catheter through the urethra into the bladder.
-
Empty the bladder of any residual urine.
-
Slowly instill the this compound formulation or vehicle control into the bladder.
-
Maintain the catheter in place for a short period and keep the mouse in a position to encourage retention of the instillate.
-
Allow a dwell time of 1-2 hours, during which the mouse should be kept under light anesthesia or observed closely to prevent immediate voiding.
4. Treatment Schedule:
5. Efficacy Assessment:
-
Monitor tumor growth non-invasively using bioluminescence imaging twice a week.
-
At the end of the study, euthanize the animals and harvest the bladders for histological analysis (H&E staining) to confirm tumor suppression.
6. Toxicity Assessment:
-
Systemic Toxicity:
-
Monitor body weight twice weekly.
-
Observe the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for myelosuppression and organ damage.
-
Harvest major organs (liver, kidney, spleen, lungs, heart) for histological examination.
-
-
Local Toxicity (Bladder Irritation):
-
Observe for signs of urinary distress, such as frequent urination or excessive grooming of the urogenital area.
-
At necropsy, carefully examine the bladder for gross signs of irritation (e.g., edema, hemorrhage).
-
Perform a detailed histological evaluation of the bladder tissue to look for inflammation, epithelial denudation, ulceration, or other signs of chemical cystitis.
-
Visualizations
c-Myc Signaling Pathway Inhibition by KSI-3716
References
- 1. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. urotoday.com [urotoday.com]
- 4. auajournals.org [auajournals.org]
- 5. auajournals.org [auajournals.org]
- 6. Complications of intravesical chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravesical chemotherapy: Procedure, side effects, and outlook [medicalnewstoday.com]
- 8. ijpcbs.com [ijpcbs.com]
Technical Support Center: Interpreting Mass Spectrometry Data for KSI-3716-d4
Welcome to the technical support center for the analysis of KSI-3716-d4 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting mass spectrometry data and troubleshooting common experimental challenges.
Disclaimer: The following information is provided for guidance and educational purposes. Specific experimental conditions and fragmentation patterns for KSI-3716 and this compound have not been reported in publicly available literature. Therefore, the protocols and data presented here are illustrative and will require optimization and validation in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the molecular weights of KSI-3716 and this compound?
A1: The key molecular weight information is summarized in the table below.
| Compound | Molecular Formula | Monoisotopic Molecular Weight ( g/mol ) |
| KSI-3716 | C₁₇H₁₁BrCl₂N₂O₂ | 425.93 |
| This compound | C₁₇H₇D₄BrCl₂N₂O₂ | 429.95 |
Q2: What is the expected mass-to-charge ratio (m/z) for the protonated molecular ion of this compound in positive ion mode mass spectrometry?
A2: In positive ion mode electrospray ionization (ESI+), the singly charged, protonated molecular ion ([M+H]⁺) is commonly observed. For this compound, the expected m/z would be approximately 430.96.
Q3: Why is a deuterated internal standard like this compound used in quantitative mass spectrometry?
A3: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry for several reasons[1]:
-
Similar Physicochemical Properties: They behave nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[2]
-
Correction for Matrix Effects: They help to accurately correct for variations in sample extraction, injection volume, and ion suppression or enhancement caused by the sample matrix.[3]
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard generally leads to more accurate and precise quantification.
Q4: I am not observing a signal for this compound. What are the possible causes?
A4: A lack of signal for your deuterated internal standard can be due to several factors, including incorrect instrument settings, degradation of the standard, or issues with sample preparation. Please refer to the Troubleshooting Guide below for a detailed approach to resolving this issue.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using LC-MS/MS.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for KSI-3716 are inconsistent, even with the use of this compound as an internal standard. What could be the issue?
Answer: Inconsistent results can arise from several sources. Follow this troubleshooting workflow to identify the root cause.
Caption: Troubleshooting workflow for inaccurate quantification.
-
Verify Co-elution: Due to the deuterium (B1214612) isotope effect, deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4] If this separation is significant, the analyte and internal standard may experience different degrees of matrix effects, leading to inaccurate quantification.
-
Solution: Overlay the chromatograms of KSI-3716 and this compound to confirm co-elution. If they are separated, consider adjusting the chromatographic gradient or using a column with slightly lower resolution.[4]
-
-
Assess Isotopic and Chemical Purity: The presence of unlabeled KSI-3716 in your this compound standard will lead to an overestimation of the analyte concentration.
-
Solution: Analyze a high-concentration solution of the this compound standard alone and check for the presence of a signal at the m/z of unlabeled KSI-3716.
-
-
Investigate Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms on certain functional groups can exchange with protons from the solvent or matrix, leading to a decrease in the internal standard signal and the appearance of partially deuterated or unlabeled analyte.[3]
-
Solution: The deuterium labels on this compound are on an aromatic ring, which are generally stable. However, if H/D exchange is suspected, incubate the standard in the sample matrix for varying amounts of time and monitor for any increase in the signal of lower deuterated or unlabeled KSI-3716.
-
Issue 2: Low or No Signal for this compound
Question: I am observing a very low signal, or no signal at all, for my internal standard. What should I do?
Answer: A low or absent signal for the internal standard can prevent accurate quantification. The following guide will help you diagnose the problem.
Caption: Troubleshooting workflow for low internal standard signal.
-
Verify Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. A general loss of sensitivity will affect all analytes.
-
Check Standard Preparation and Storage: Improper storage or repeated freeze-thaw cycles can lead to degradation of the internal standard.
-
Solution: Prepare fresh working solutions from your stock of this compound.
-
-
Evaluate Matrix Effects: Severe ion suppression in the sample matrix can significantly reduce the internal standard signal.[3]
-
Solution: Perform a post-extraction spike experiment to assess the degree of ion suppression. If suppression is high, you may need to improve your sample cleanup method or dilute the sample.[3]
-
Experimental Protocols
Since a validated LC-MS/MS method for KSI-3716 is not publicly available, the following section provides a general protocol for method development.
LC-MS/MS Method Development for KSI-3716 and this compound
This protocol outlines a starting point for developing a quantitative LC-MS/MS method for KSI-3716 with this compound as the internal standard.
1. Materials and Reagents
-
KSI-3716 analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
LC-MS grade formic acid
-
Control biological matrix (e.g., human plasma)
2. Standard Solution Preparation
-
Prepare 1 mg/mL stock solutions of KSI-3716 and this compound in DMSO or methanol.
-
Prepare a series of working standard solutions of KSI-3716 by serial dilution for building a calibration curve.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
5. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Starting Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
6. MRM Transition Optimization
The following table provides hypothetical but plausible Multiple Reaction Monitoring (MRM) transitions for KSI-3716 and this compound. These will need to be determined empirically by infusing a standard solution of each compound into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Hypothetical |
| KSI-3716 | 426.9 | 384.9 (Loss of C₂H₂O) |
| KSI-3716 | 426.9 | 273.0 (Cleavage of the amide bond) |
| This compound | 430.9 | 388.9 (Loss of C₂H₂O) |
| This compound | 430.9 | 277.0 (Cleavage of the amide bond) |
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for KSI-3716 based on its chemical structure. The fragmentation of quinolinone derivatives often involves cleavage of the side chains.
Caption: Predicted fragmentation pathway for KSI-3716.
This technical support guide provides a foundational understanding for the mass spectrometric analysis of this compound. For further assistance, please consult relevant literature on the bioanalysis of small molecules and deuterated internal standards.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Enhancing the bioavailability of intravesical KSI-3716-d4
Technical Support Center: KSI-3716-d4
Disclaimer: KSI-3716 is a c-Myc inhibitor that has been investigated in preclinical studies for intravesical administration in bladder cancer.[1][2][3][4][5][6] this compound is the deuterated form of KSI-3716, suitable for use as an internal standard in quantitative mass spectrometry-based assays. This guide provides general strategies and troubleshooting advice based on established principles of intravesical drug delivery. All experimental data presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the intravesical bioavailability of KSI-3716?
A1: The primary barrier is the urothelium, the epithelial lining of the bladder. This barrier is composed of umbrella cells joined by tight junctions and is covered by an anti-adherent mucin layer, which collectively limit the permeation of therapeutic agents into the bladder wall. Additionally, the periodic dilution and voiding of urine reduces the residence time and concentration of the drug at the target site.
Q2: What is the mechanism of action of KSI-3716?
A2: KSI-3716 is a small molecule inhibitor of the c-Myc transcription factor. It functions by blocking the binding of the c-MYC/MAX heterodimer to the promoters of its target genes.[1][4][5][6] This inhibition leads to a reduction in the expression of genes involved in cell proliferation and survival, such as cyclin D2 and CDK4, ultimately inducing cell cycle arrest and apoptosis in bladder cancer cells.[1][4][5][6]
Q3: Can the formulation of KSI-3716 be modified to improve its penetration into the bladder tissue?
A3: Yes, formulation modification is a key strategy. Preclinical studies have utilized a solvent containing 40% PEG 400, 20% DMSO, and 40% normal saline.[5] Dimethyl sulfoxide (B87167) (DMSO) is a known chemical permeation enhancer that can temporarily disrupt the urothelial barrier. Further strategies include the development of mucoadhesive formulations to increase bladder wall residence time or encapsulation into nanoparticles to improve uptake.
Q4: What is the purpose of using the deuterated form, this compound?
A4: this compound serves as an ideal internal standard for quantitative analysis of KSI-3716 concentrations in biological matrices (e.g., plasma, urine, tissue homogenates) using liquid chromatography-mass spectrometry (LC-MS). Its chemical behavior is nearly identical to KSI-3716, but its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the non-deuterated active compound.
Q5: Are there physical methods to enhance the delivery of KSI-3716?
A5: Yes, device-assisted delivery methods can improve drug penetration. Techniques like electromotive drug administration (EMDA), which uses an electrical current to move the drug into the tissue, and radiofrequency-induced chemohyperthermia, which uses heat to increase tissue permeability, have shown promise for enhancing the delivery of intravesical agents.
Troubleshooting Guide
Issue 1: Low or inconsistent KSI-3716 concentration in bladder tissue samples.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Residence Time | The drug is being washed out by urine before significant absorption can occur. Increase residence time by ensuring complete bladder emptying before instillation and consider formulating KSI-3716 in a mucoadhesive vehicle (e.g., chitosan (B1678972) or hyaluronic acid-based gel). |
| Poor Urothelial Permeation | The urothelial barrier is effectively preventing drug penetration. Co-administer with a low concentration of a chemical permeation enhancer like DMSO. Preclinical studies have successfully used a solvent containing 20% DMSO.[5] |
| Drug Degradation | KSI-3716 may be unstable in the formulation or urine. Assess the stability of your formulation at 37°C over the expected duration of the experiment. Ensure the pH of the formulation is optimal for KSI-3716 stability. |
| Inaccurate Tissue Quantification | The analytical method may be suboptimal. Ensure you are using this compound as an internal standard for LC-MS analysis. Optimize the tissue homogenization and drug extraction protocol to ensure maximum recovery. |
Issue 2: High systemic absorption and off-target toxicity observed in animal models.
| Potential Cause | Troubleshooting Step |
| Excessive Permeation Enhancement | The concentration of the permeation enhancer (e.g., DMSO) may be too high, leading to excessive disruption of the urothelial barrier and entry into systemic circulation. Perform a dose-response study to find the optimal concentration of the permeation enhancer that maximizes tissue penetration while minimizing systemic absorption. |
| Disrupted Bladder Wall Integrity | The experimental model (e.g., following tumor resection) may have a compromised bladder wall, leading to increased systemic uptake. Allow for a sufficient healing period post-resection before intravesical instillation, if applicable to the study design. |
| High Drug Concentration | The instilled dose may be too high. While a 5 mg/kg dose has been shown to be effective with minimal systemic toxicity in murine models, this may need optimization for your specific model or formulation.[4][5][6] |
Data Presentation
Table 1: Hypothetical Stability of KSI-3716 in Different Formulations
Illustrates how to present stability data for formulation screening.
| Formulation ID | Vehicle Composition | Incubation Time (h) | Temperature (°C) | % Initial KSI-3716 Remaining |
| F1 (Control) | Phosphate-Buffered Saline (PBS), pH 7.4 | 2 | 37 | 98.2 ± 1.5 |
| F2 | 20% DMSO, 40% PEG 400, 40% Saline | 2 | 37 | 99.1 ± 0.8 |
| F3 | 0.5% Chitosan in 0.1 M Acetic Acid | 2 | 37 | 96.5 ± 2.1 |
| F4 | 1% Hyaluronic Acid in PBS | 2 | 37 | 97.8 ± 1.9 |
Table 2: Hypothetical Effect of Permeation Enhancers on KSI-3716 Tissue Concentration
Illustrates how to present efficacy data from an ex vivo bladder model.
| Treatment Group | Dwell Time (min) | Bladder Tissue Conc. (ng/g) | Systemic (Media) Conc. (ng/mL) |
| KSI-3716 in Saline | 60 | 150 ± 25 | 5 ± 1.2 |
| KSI-3716 + 10% DMSO | 60 | 450 ± 40 | 15 ± 3.5 |
| KSI-3716 + 20% DMSO | 60 | 780 ± 65 | 35 ± 5.1 |
| KSI-3716 + 0.5% Chitosan | 60 | 350 ± 30 | 8 ± 2.0 |
Experimental Protocols
Protocol 1: In Vitro Urothelial Permeability Assay (Transwell Model)
This protocol assesses the ability of KSI-3716 to cross a confluent monolayer of human urothelial cells (e.g., SV-HUC-1), mimicking the urothelial barrier.
Materials:
-
SV-HUC-1 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium
-
KSI-3716 and this compound
-
Test formulations (with/without permeation enhancers)
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS system
Methodology:
-
Cell Seeding: Seed SV-HUC-1 cells onto the apical side of the Transwell inserts at a high density. Culture until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. Proceed only if TEER values are stable and high.
-
Permeability Assay: a. Carefully wash the monolayer with pre-warmed HBSS. b. Add the test formulation containing a known concentration of KSI-3716 to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C. e. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.
-
Quantification: a. Add a known concentration of this compound (internal standard) to all collected samples. b. Analyze the concentration of KSI-3716 in the samples using a validated LC-MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer.
Protocol 2: Ex Vivo Bladder Tissue Retention and Penetration Study
This protocol uses fresh animal (e.g., porcine or rodent) bladder tissue mounted in an Ussing chamber to provide a more physiologically relevant model of absorption.
Materials:
-
Freshly excised animal bladder
-
Ussing Chamber system
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2/5% CO2
-
KSI-3716 and this compound
-
Test formulations
-
Surgical tools
-
Homogenizer
-
LC-MS system
Methodology:
-
Tissue Preparation: a. Excise the bladder immediately post-euthanasia and transport in ice-cold KRB. b. Carefully remove the outer muscle layers, isolating the urothelium and underlying lamina propria. c. Mount the section of bladder tissue between the two halves of the Ussing chamber, separating the mucosal (urine) side from the serosal (blood) side.
-
Equilibration: Add fresh, gassed KRB to both chambers and allow the tissue to equilibrate for 30 minutes at 37°C.
-
Drug Application: a. Replace the buffer in the mucosal (apical) chamber with the test formulation containing KSI-3716. b. Replace the buffer in the serosal (basolateral) chamber with fresh KRB. c. At designated time points, collect samples from the serosal chamber to assess systemic passage.
-
Tissue Harvest and Analysis: a. After the desired dwell time (e.g., 2 hours), remove the tissue from the chamber. b. Wash the tissue surface thoroughly to remove non-absorbed drug. c. Blot dry, weigh, and homogenize the tissue. d. Perform a protein precipitation/liquid-liquid extraction to isolate the drug.
-
Quantification: Analyze the concentration of KSI-3716 in the serosal buffer samples and the tissue homogenate using LC-MS with this compound as the internal standard.
Visualizations
Caption: Simplified c-Myc signaling pathway and the mechanism of action of KSI-3716.
Caption: Experimental workflow for evaluating intravesical KSI-3716 bioavailability.
Caption: Key factors influencing the intravesical bioavailability of KSI-3716.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. auajournals.org [auajournals.org]
- 6. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
KSI-3716-d4 degradation pathways and how to avoid them
Technical Support Center: KSI-3716-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting advice and frequently asked questions to help ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the deuterium-labeled version of KSI-3716, a potent c-Myc inhibitor.[1][2] Its primary mechanism of action is to block the binding of the c-MYC/MAX protein complex to the promoters of its target genes. This inhibition of complex formation occurs in a dose-dependent manner, with an IC50 of 0.84 μM. By preventing this interaction, KSI-3716 inhibits the transcriptional activity mediated by c-MYC, leading to a decrease in the expression of c-MYC target genes like cyclin D2, CDK4, and hTERT.[3][4][5] This ultimately results in cytotoxic effects on cancer cells, including cell cycle arrest and apoptosis.[3][4][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound as a solid. The stability of stock solutions is dependent on the storage temperature.[3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically provided as a solid or as a pre-made solution in DMSO (10 mM).[3] To prepare a stock solution from the solid form, it is recommended to use a high-purity solvent such as DMSO. A common concentration for a stock solution is 10 mM. Ensure the compound is fully dissolved before making further dilutions for your experiments.
Q4: Are there any known degradation pathways for this compound?
A4: Currently, there is no specific information available in the public domain detailing the degradation pathways of this compound. To minimize potential degradation, it is critical to adhere to the recommended storage and handling guidelines. Avoid exposure to extreme pH, high temperatures, and direct light unless specified as part of a protocol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in cellular assays | 1. Improper storage of stock solution leading to degradation.2. Multiple freeze-thaw cycles of the stock solution.3. Incorrect final concentration in the assay. | 1. Prepare fresh stock solutions from solid material if degradation is suspected.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Verify all dilution calculations and ensure accurate pipetting. |
| Precipitation of the compound in aqueous media | The compound has limited solubility in aqueous solutions. | 1. Ensure the final concentration of DMSO (or other organic solvent) is compatible with your experimental system and sufficient to maintain solubility.2. Perform serial dilutions to reach the final concentration gradually.3. Vortex or sonicate briefly to aid dissolution, if appropriate for the compound's stability. |
| Variability between experimental replicates | 1. Inconsistent cell seeding density.2. Pipetting errors during compound addition or reagent handling.3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and consistent cell counts for each well.2. Calibrate pipettes regularly and use proper pipetting techniques.3. Avoid using the outer wells of plates for treatment conditions if edge effects are a known issue in your setup. |
Data and Protocols
Storage Stability
| Storage Temperature | Form | Guaranteed Stability Period |
| -80°C | Stock Solution | 2 years[3] |
| -20°C | Stock Solution | 1 year[3] |
Experimental Protocol: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound from solid material.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the required mass: The molecular weight of this compound is 430.12 g/mol .[1][2] To prepare 1 mL of a 10 mM stock solution, you will need 0.43012 mg of the compound.
-
Weigh the compound: Carefully weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO to 0.43012 mg of the solid to achieve a 10 mM concentration.
-
Dissolve: Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KSI-3716 | CAS#:1151813-61-4 | Chemsrc [chemsrc.com]
- 5. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Myc Inhibitors: KSI-3716-d4 Versus Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast array of human cancers. Its central role in tumorigenesis has made it a highly coveted, yet notoriously challenging, therapeutic target. For decades, the intrinsically disordered nature of the c-Myc protein has earned it the moniker of an "undruggable" target. However, recent advancements have led to the development of a diverse pipeline of c-Myc inhibitors, each employing unique strategies to disrupt its oncogenic activity.
This guide provides an objective comparison of KSI-3716-d4 with other prominent c-Myc inhibitors, supported by available experimental data. We will delve into their mechanisms of action, present quantitative data for efficacy, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Diverse Armamentarium Against c-Myc
c-Myc inhibitors can be broadly categorized based on their mechanism of action. Understanding these distinctions is crucial for selecting the appropriate tool for a specific research question or therapeutic strategy.
-
Direct Inhibitors of c-Myc/Max Dimerization: c-Myc requires heterodimerization with its partner protein, Max, to bind to DNA and activate transcription. This class of inhibitors physically obstructs this crucial protein-protein interaction.
-
Inhibitors of c-Myc/Max DNA Binding: These compounds do not prevent the formation of the c-Myc/Max heterodimer but instead interfere with its ability to bind to the E-box DNA sequences in the promoter regions of target genes. KSI-3716 falls into this category, effectively blocking the c-Myc/Max complex from forming a functional transcriptional unit.[1][2]
-
Indirect Inhibitors: This broad category includes molecules that target upstream or downstream effectors of the c-Myc pathway or proteins that regulate c-Myc stability. A prominent example is the BET bromodomain inhibitors, such as JQ1 , which displace the bromodomain and extraterminal (BET) proteins from chromatin, thereby downregulating the transcription of c-Myc itself.
-
Peptide-Based Inhibitors: These are mini-proteins designed to mimic the c-Myc dimerization domain and act as dominant-negative inhibitors. OMO-103 (also known as Omomyc) is a leading example that has shown promise in clinical trials.[3][4][5]
-
MYC Degraders: A newer class of inhibitors, such as MYCi975 , not only disrupt the c-Myc/Max interaction but also promote the proteasomal degradation of the c-Myc protein.
Quantitative Comparison of c-Myc Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of KSI-3716 and other selected c-Myc inhibitors across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same experimental setting are not always available in the literature, and assay conditions can influence the observed IC50 values.
| Inhibitor | Mechanism of Action | Cell Line | IC50 (µM) | Reference(s) |
| KSI-3716 | Inhibits c-Myc/Max DNA Binding | Not specified (complex formation) | 0.84 | [1] |
| KU19-19/GEM (Bladder) | ~2 (85% inhibition) | [6] | ||
| 10058-F4 | Direct c-Myc/Max Dimerization Inhibitor | HL-60 (Leukemia) | 51 | [7] |
| PC3 (Prostate) | 113 | [7] | ||
| DU145 (Prostate) | 88 | [7] | ||
| 10074-G5 | Direct c-Myc/Max Dimerization Inhibitor | Daudi (Burkitt's Lymphoma) | 15.6 | |
| HL-60 (Leukemia) | 13.5 | |||
| JQ1 | BET Bromodomain Inhibitor (Indirect) | H1975 (Lung Adenocarcinoma) | <5 | |
| A2780 (Ovarian Carcinoma) | 0.41 | |||
| HEC151 (Endometrial Carcinoma) | 0.28 | |||
| OMO-103 | Peptide-Based Inhibitor | Ramos (Burkitt's Lymphoma) | ~0.4 | [8] |
| HCT116 (Colon Carcinoma) | 2-3 | [8] | ||
| NSCLC cell lines | 6.2 - 13.6 | [9] | ||
| MYCi975 | MYC Degrader | 22Rv1 (Prostate) | ~10 | [10] |
| Breast Cancer Cell Lines | 2.49 - 7.73 | |||
| MYCi361 | Direct c-Myc/Max Dimerization Inhibitor | MycCaP (Prostate) | 2.9 | [11] |
| LNCaP (Prostate) | 1.4 | [11] | ||
| PC3 (Prostate) | 1.6 | [11] | ||
| MV4-11 (Leukemia) | 2.6 | [11] | ||
| HL-60 (Leukemia) | 5.0 | [11] | ||
| P493-6 (Lymphoma) | 2.1 | [11] | ||
| SK-N-B2 (Neuroblastoma) | 4.9 | [11] |
Visualizing the Landscape of c-Myc Inhibition
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Caption: c-Myc pathway and inhibitor targets.
Caption: MTT cell viability assay workflow.
Caption: c-Myc inhibitor selection logic.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of c-Myc inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of c-Myc inhibitors on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
c-Myc inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the c-Myc inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the ability of a c-Myc inhibitor to disrupt the binding of the c-Myc/Max complex to its DNA target sequence (E-box).
Materials:
-
Nuclear extract from cells expressing c-Myc and Max
-
Purified recombinant c-Myc and Max proteins (optional)
-
Biotin- or radioactively-labeled DNA probe containing a consensus E-box sequence (e.g., 5'-CACGTG-3')
-
Unlabeled competitor DNA probe (cold probe)
-
Polyacrylamide gel
-
EMSA binding buffer
-
Loading buffer
-
Electrophoresis apparatus
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract or purified proteins with the labeled DNA probe in EMSA binding buffer. For inhibitor studies, pre-incubate the nuclear extract/proteins with the c-Myc inhibitor for a specified time before adding the probe.
-
Competition: To demonstrate specificity, include a reaction with an excess of unlabeled competitor DNA probe, which should reduce the signal of the shifted band.
-
Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.
-
Electrophoresis: Add loading buffer to each reaction and load the samples onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using a chemiluminescent substrate (for biotin-labeled probes) or by exposing the membrane to X-ray film (for radioactively-labeled probes). A "shifted" band indicates the formation of the c-Myc/Max/DNA complex. A decrease in the intensity of this band in the presence of an inhibitor indicates disruption of DNA binding.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a c-Myc inhibitor alters the occupancy of c-Myc at the promoter regions of its target genes in intact cells.
Materials:
-
Cells treated with a c-Myc inhibitor or vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
Anti-c-Myc antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting known c-Myc regulated gene promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-c-Myc antibody or a control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known c-Myc target genes. An enrichment of DNA in the c-Myc immunoprecipitated sample compared to the IgG control indicates c-Myc binding. A reduction in this enrichment in inhibitor-treated cells demonstrates target engagement.
Conclusion
The landscape of c-Myc-targeted therapies is rapidly evolving, offering a range of tools for researchers to probe the intricate biology of this pivotal oncoprotein. This compound, with its mechanism of inhibiting c-Myc/Max DNA binding, represents a distinct and valuable approach. Its deuterated form may offer improved pharmacokinetic properties, a critical consideration for in vivo studies. The choice of an appropriate c-Myc inhibitor will ultimately depend on the specific experimental goals, the biological context, and the desired mechanism of action. This guide provides a foundational comparison to aid in this selection process, empowering researchers to advance our understanding of c-Myc and develop novel therapeutic strategies against c-Myc-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 4. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of c-Myc Inhibitors: KSI-3716-d4 and 10058-F4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent small molecule inhibitors of the c-Myc oncogene: KSI-3716-d4 and 10058-F4. The c-Myc transcription factor is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant expression is a hallmark of many human cancers. Consequently, the development of effective c-Myc inhibitors is a significant focus in oncology research. This document synthesizes available experimental data to compare the performance of this compound and 10058-F4, offering insights into their mechanisms of action, in vitro and in vivo efficacy, and the signaling pathways they modulate.
Executive Summary
Both this compound and 10058-F4 are inhibitors of the c-Myc protein, a key target in cancer therapy. They function by disrupting the crucial interaction between c-Myc and its binding partner Max, which is essential for c-Myc's transcriptional activity. While both molecules have demonstrated anti-cancer effects in preclinical studies, available data suggests that KSI-3716 may exhibit superior potency in certain contexts. This guide will delve into the experimental evidence supporting these observations.
It is important to note that this compound is the deuterated form of KSI-3716. Deuteration, the replacement of hydrogen atoms with deuterium, is a strategy used in drug development to potentially improve the pharmacokinetic properties of a compound, such as by slowing its metabolism.[1][2][3][4][5] Efficacy data presented for KSI-3716 is considered representative for the purposes of this comparison.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a direct comparison of the efficacy of KSI-3716 and 10058-F4.
Table 1: In Vitro Cytotoxicity and Proliferation Inhibition
| Compound | Cell Line | Assay Type | IC50 / Effect | Incubation Time | Citation |
| KSI-3716 | KU19-19 (Bladder Cancer) | Cell Viability | ~3 µM (30% inhibition) | 12 hours | [6] |
| KU19-19 (Bladder Cancer) | Cell Viability | ~3-10 µM (60-75% inhibition) | 48 hours | [6] | |
| T24 (Bladder Cancer) | Cell Viability | ~3 µM (30% inhibition) | 12 hours | [6] | |
| T24 (Bladder Cancer) | Cell Viability | ~3-10 µM (60-75% inhibition) | 48 hours | [6] | |
| KU19-19/GEM (Gemcitabine-Resistant Bladder Cancer) | Cell Viability | 85% inhibition at 2 µM | Not Specified | [7] | |
| KU19-19/GEM (Gemcitabine-Resistant Bladder Cancer) | DNA Synthesis (EdU) | Marked inhibition at 2 µM | 48 hours | [7] | |
| 10058-F4 | SKOV3 (Ovarian Cancer) | Cell Proliferation (MTT) | 4.4 µM | 72 hours | [8] |
| Hey (Ovarian Cancer) | Cell Proliferation (MTT) | 3.2 µM | 72 hours | [8] | |
| KU19-19/GEM (Gemcitabine-Resistant Bladder Cancer) | Cell Viability | No inhibition up to 10 µM | Not Specified | [7][9] | |
| REH (Leukemia) | Metabolic Activity | IC50 = 400 µM | 48 hours | [10] | |
| Nalm-6 (Leukemia) | Metabolic Activity | IC50 = 430 µM | 48 hours | [10] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Findings | Citation |
| KSI-3716 | Murine orthotopic bladder xenografts (Ku7-Luc cells) | 5 mg/kg, intravesically, twice weekly for 3 weeks | Significant suppression of tumor growth with minimal systemic toxicity. | [6][11][12] |
| 10058-F4 | Pancreatic cancer xenograft (SW1990 cells) | Not specified | No significant influence on pancreatic tumorigenesis when used alone. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited studies.
In Vitro Cell Viability and Proliferation Assays
1. Cell Viability Assay (MTT/CellTiter-Glo):
-
Cell Seeding: Cancer cells (e.g., SKOV3, Hey, KU19-19) are seeded in 96-well plates at a density of 3 x 10³ to 1 x 10⁵ cells per well and cultured for 24 hours.[7][8]
-
Compound Treatment: Cells are treated with various concentrations of KSI-3716 or 10058-F4 (e.g., 0-10 µM for KSI-3716, and up to 400 µM for 10058-F4 in some studies) for specified durations (e.g., 12, 24, 48, or 72 hours).[6][7][8][10]
-
MTT Assay: For the MTT assay, 20 µL of 5 mg/mL MTT solution is added to each well and incubated for 3 hours at 37°C. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals. Absorbance is measured at a specific wavelength (e.g., 570 nm).[10]
-
CellTiter-Glo Assay: For CellTiter-Glo assays, the reagent is added directly to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.[7]
2. DNA Synthesis Assay (EdU Incorporation):
-
Cell Seeding and Treatment: KU19-19/GEM cells are seeded in 96-well black plates (1 x 10⁴ cells/well) and treated with KSI-3716 (0-10 µM) for 48 hours.[7]
-
EdU Labeling: 10 µM of 5-ethynyl-2´-deoxyuridine (EdU) is added to the cells for the final 18 hours of incubation.[7]
-
Detection: Cells are fixed with formaldehyde, permeabilized with Triton X-100, and the incorporated EdU is detected using a Click-iT® EdU assay kit with an Alexa Fluor® 488 conjugated azide.[6][7]
-
Visualization: The results are visualized by fluorescence microscopy.[6][7]
In Vivo Xenograft Studies
1. Murine Orthotopic Bladder Cancer Xenograft Model (KSI-3716):
-
Cell Line: Ku7-Luc cancer cells, which express luciferase, are used to establish the xenografts.[6]
-
Implantation: The cancer cells are instilled into the bladders of immunodeficient mice.[6][11]
-
Treatment: Once tumors are established (confirmed by noninvasive luminescence imaging), mice are randomized into treatment and control groups. The treatment group receives intravesical instillation of KSI-3716 (5 mg/kg) twice weekly for 3 weeks. The control group receives the solvent vehicle.[6][14]
-
Monitoring: Tumor growth is monitored by noninvasive luminescence imaging at different time points.[6][11]
-
Endpoint Analysis: At the end of the study, major organs and the bladder are harvested for histological analysis (H&E staining).[6]
2. Pancreatic Cancer Xenograft Model (10058-F4):
-
Cell Line: SW1990 pancreatic cancer cells are used.[13]
-
Implantation: The cells are implanted subcutaneously in Balb/c nu/nu mice.[13]
-
Treatment: One week after implantation, mice are treated with 10058-F4. The exact dosing and administration route for the single-agent arm were not specified in the provided abstract, but combination therapy involved intravenous injection of 10058-F4 every 3 days for 3 weeks.[13]
-
Monitoring: Tumor burden is monitored throughout the study.[13]
Apoptosis and Cell Cycle Analysis
1. Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment: Cells (e.g., K562) are treated with 10058-F4 for a specified time (e.g., 24 hours).[13]
-
Staining: Harvested cells are washed with PBS and resuspended in an incubation buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added, and the cells are incubated in the dark for 20 minutes.[13]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis.[13]
2. Cell Cycle Analysis:
-
Cell Treatment and Fixation: Cells are treated with the inhibitor, harvested, washed, and fixed in ice-cold 70% ethanol (B145695) overnight.[13]
-
Staining: The fixed cells are washed to remove ethanol and then stained with a solution containing propidium iodide (PI) and RNase.[13]
-
Flow Cytometry: The DNA content of the cells is quantified by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.[13]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 6. auajournals.org [auajournals.org]
- 7. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to KSI-3716-d4 in Combination with Gemcitabine for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational c-Myc inhibitor, KSI-3716-d4, in combination with the established chemotherapeutic agent, gemcitabine (B846). The focus is on the preclinical rationale and efficacy of this combination, particularly in the context of gemcitabine resistance, and a comparison with current alternative therapeutic strategies. Due to the early stage of development for this compound, this guide currently relies on preclinical data. As such, direct comparisons to clinical outcomes of established therapies should be interpreted with caution.
Introduction
Gemcitabine is a cornerstone of treatment for various solid tumors, including pancreatic and bladder cancers. However, the development of gemcitabine resistance is a significant clinical challenge. The combination of this compound, a derivative of the c-Myc inhibitor KSI-3716, with gemcitabine represents a novel strategy to overcome this resistance. c-Myc, a transcription factor frequently overexpressed in cancer, plays a crucial role in cell proliferation, metabolism, and apoptosis, and its inhibition is a promising therapeutic avenue. This guide will delve into the mechanism of action of this combination, present available preclinical data, and compare it against existing treatment modalities for gemcitabine-resistant cancers.
Mechanisms of Action
KSI-3716: Targeting a Master Regulator
KSI-3716 is a small molecule inhibitor that disrupts the interaction between the c-Myc and MAX proteins. This dimerization is essential for c-Myc to bind to DNA and regulate the transcription of its target genes, which are involved in cell cycle progression and proliferation. By inhibiting the c-Myc/MAX complex, KSI-3716 can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3] Preclinical studies have shown that KSI-3716 effectively suppresses the growth of bladder cancer cells, including those that have developed resistance to gemcitabine.[4][5]
Gemcitabine: A Nucleoside Analog Disrupting DNA Synthesis
Gemcitabine is a prodrug that, once inside the cell, is converted into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis.
-
DNA Chain Termination: dFdCTP is incorporated into DNA, where it inhibits further DNA elongation, a process known as "masked chain termination," ultimately leading to apoptosis.
The following diagram illustrates the mechanism of action for gemcitabine:
Caption: Mechanism of action of Gemcitabine.
The Synergistic Rationale: Sequential Therapy
Research suggests that a sequential treatment regimen, where gemcitabine is administered first, followed by KSI-3716, is more effective than simultaneous administration.[4] Gemcitabine treatment can lead to an upregulation of c-Myc in resistant cells, creating a dependency that can then be exploited by the subsequent administration of a c-Myc inhibitor like KSI-3716.[4][5]
The proposed workflow for this sequential therapy is as follows:
Caption: Proposed sequential therapy workflow.
Preclinical Efficacy of KSI-3716 and Gemcitabine Combination
The primary evidence for the efficacy of the KSI-3716 and gemcitabine combination comes from a study on gemcitabine-resistant human bladder cancer cell lines (KU19-19/GEM).
In Vitro Studies
Sequential treatment of gemcitabine-resistant bladder cancer cells with gemcitabine followed by KSI-3716 resulted in a significant inhibition of cell proliferation compared to either agent alone.[4]
| Treatment Group | Concentration | Cell Survival Inhibition |
| KSI-3716 alone | 2 µM | 85% |
| Gemcitabine followed by KSI-3716 | 0.1 µM Gemcitabine, then KSI-3716 | Greater inhibition than single agents |
Data extracted from a study on KU19-19/GEM cells.[4][5]
Furthermore, KSI-3716 was shown to induce apoptosis in these gemcitabine-resistant cells.[5]
Comparison with Alternative Therapies
While clinical data for this compound is not yet available, a comparison of its preclinical profile can be made against established therapies for gemcitabine-resistant bladder cancer and pancreatic cancer.
Gemcitabine-Resistant Bladder Cancer
| Treatment | Mechanism of Action | Efficacy Data (Clinical) |
| Gemcitabine + Cisplatin | DNA cross-linking (Cisplatin) and DNA synthesis inhibition (Gemcitabine) | Median OS: ~14.3-14.5 months; Median PFS: ~6.7-8.0 months in metastatic urothelial carcinoma.[6][7] |
| Erdafitinib (B607360) | FGFR inhibitor | For FGFR3-mutated metastatic urothelial cancer: Median OS: 12.1 months; Median PFS: 5.6 months; ORR: 35.3%.[8] |
| Pembrolizumab | PD-1 inhibitor (Immunotherapy) | For BCG-unresponsive, high-risk NMIBC: CR Rate: 41%; Median duration of response: 16.2 months. 12-month DFS rate (papillary tumors): 43.5%.[9][10][11] |
Gemcitabine-Resistant Pancreatic Cancer
| Treatment | Mechanism of Action | Efficacy Data (Clinical) |
| FOLFIRINOX | Combination chemotherapy (5-FU, Leucovorin, Irinotecan, Oxaliplatin) | Adjuvant setting (vs. Gemcitabine): Median OS: 53.5 vs 35.5 months; Median DFS: 21.4 vs 12.8 months.[12][13] Metastatic setting: Median OS: 54.4 months; Median DFS: 21.6 months.[14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation based on common laboratory practices and information from the cited studies.
-
Cell Seeding: Plate bladder cancer cells (e.g., KU19-19) in 96-well plates at a density of 3 x 10³ cells/well and incubate for 24 hours.[15]
-
Drug Treatment: Treat cells with various concentrations of gemcitabine, KSI-3716, or the sequential combination. For sequential treatment, cells are first exposed to gemcitabine (e.g., 0.1 µM) for 48 hours, the media is replaced, and then KSI-3716 is added for a further 48 hours.[4]
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Model (Bladder Cancer)
This protocol is a general representation based on common laboratory practices and information from the cited studies.
-
Cell Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and surgically expose the bladder. Inject human bladder cancer cells (e.g., KU19-19/GEM) into the bladder wall.
-
Tumor Growth Monitoring: Monitor tumor growth over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or high-frequency ultrasound.[1]
-
Treatment Administration: Once tumors are established, administer treatment regimens. For the sequential therapy, this would involve intraperitoneal injections of gemcitabine followed by intravesical or systemic administration of KSI-3716.[1][4]
-
Efficacy Evaluation: At the end of the study, sacrifice the animals and excise the tumors. Measure tumor volume and weight to assess treatment efficacy. Histological analysis can also be performed to evaluate tumor morphology and apoptosis.
Conclusion
The sequential combination of this compound and gemcitabine presents a promising preclinical strategy for overcoming gemcitabine resistance, particularly in bladder cancer. The rationale is based on the upregulation of c-Myc in gemcitabine-resistant cells, creating a therapeutic vulnerability that can be targeted by a c-Myc inhibitor. While the preclinical data is encouraging, it is important to note the absence of clinical trial data for this compound. Further investigation, including rigorous clinical trials, is necessary to establish the safety and efficacy of this combination in human patients and to determine its place relative to existing therapies for gemcitabine-resistant cancers. Researchers and drug development professionals should consider the preclinical evidence presented as a foundation for future studies in this area.
References
- 1. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. auajournals.org [auajournals.org]
- 4. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. Randomized Phase III Trial of Gemcitabine and Cisplatin With Bevacizumab or Placebo in Patients With Advanced Urothelial Carcinoma: Results of CALGB 90601 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma | FDA [fda.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. mims.com [mims.com]
- 13. Five-Year Outcomes of FOLFIRINOX vs Gemcitabine as Adjuvant Therapy for Pancreatic Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Analysis: KSI-3716 vs. KSI-3716-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) properties of the c-Myc inhibitor KSI-3716 and its deuterated analog, KSI-3716-d4. While specific experimental data for this compound is not publicly available, this document outlines the expected pharmacokinetic differences and provides standardized protocols for conducting such a comparative study. The inclusion of a deuterated analog in drug development is a common strategy to potentially improve metabolic stability and pharmacokinetic profiles.
Introduction to Deuterated Analogs in Pharmacokinetics
Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific metabolically active positions in a drug molecule can slow down its rate of metabolism. This is due to the "kinetic isotope effect," where the increased mass of deuterium leads to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, making it more difficult for metabolic enzymes (like Cytochrome P450) to break. This can result in a longer half-life, increased exposure (AUC), and potentially a more favorable dosing regimen.
Hypothetical Comparative Pharmacokinetic Data
The following table presents a hypothetical comparison of key pharmacokinetic parameters between KSI-3716 and this compound, illustrating the potential benefits of deuteration. These values are for illustrative purposes and would need to be confirmed by experimental studies.
| Pharmacokinetic Parameter | KSI-3716 (Hypothetical) | This compound (Hypothetical) | Expected Change with Deuteration |
| Cmax (ng/mL) | 850 | 900 | Increase |
| Tmax (h) | 1.5 | 2.0 | Potential Delay |
| AUC (0-t) (ng·h/mL) | 4500 | 7200 | Significant Increase |
| Half-life (t½) (h) | 4 | 7 | Increase |
| Clearance (CL) (L/h/kg) | 0.22 | 0.14 | Decrease |
| Volume of Distribution (Vd) (L/kg) | 1.2 | 1.1 | Minimal Change |
Experimental Protocols
A rigorous comparative PK study would involve the following key experimental methodologies:
In Vivo Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks, weighing 250-300g.
-
Drug Formulation: KSI-3716 and this compound are formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Dosing: A single intravenous (IV) dose of 2 mg/kg and a single oral (PO) dose of 10 mg/kg are administered to separate groups of animals for each compound.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into EDTA-coated tubes at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of KSI-3716 and this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile (B52724) containing an internal standard.
-
Chromatography: Separation is achieved on a C18 reverse-phase column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd) from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Signaling Pathway of KSI-3716
KSI-3716 is a potent inhibitor of the c-Myc protein. It functions by disrupting the interaction between c-Myc and its binding partner MAX, which prevents the complex from binding to the promoters of target genes.[1][2][3] This ultimately leads to a decrease in the transcription of genes involved in cell proliferation and survival, such as cyclin D2, CDK4, and hTERT.[1][2][4] The inhibition of these pathways can induce cell cycle arrest and apoptosis in cancer cells.[1][2][4]
Caption: Mechanism of action of KSI-3716 as a c-Myc/MAX inhibitor.
Experimental Workflow for Comparative PK Study
The following diagram illustrates the typical workflow for conducting a comparative pharmacokinetic study between a parent compound and its deuterated analog.
Caption: Workflow for a comparative pharmacokinetic study.
References
Head-to-head comparison of KSI-3716-d4 with standard bladder cancer therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational c-Myc inhibitor, KSI-3716-d4, with current standard-of-care therapies for bladder cancer. The comparison is based on available preclinical data for this compound and established clinical data for standard therapies. All quantitative data is summarized in tables for ease of comparison, and detailed methodologies for key experiments are provided.
Executive Summary
KSI-3716 is a small molecule inhibitor of the c-Myc oncogene, a critical driver in many human cancers, including a subset of bladder tumors.[1] Preclinical studies demonstrate its potential as an intravesical agent for bladder cancer, particularly in cases resistant to standard chemotherapy like gemcitabine.[1][2] Unlike systemic therapies, intravesical administration of KSI-3716 aims to deliver a high concentration of the drug directly to the tumor site, thereby minimizing systemic toxicity.[3][4]
Current standard therapies for bladder cancer are stage-dependent. For Non-Muscle Invasive Bladder Cancer (NMIBC), the mainstay of treatment is intravesical immunotherapy with Bacillus Calmette-Guérin (BCG) or chemotherapy such as Mitomycin C and Gemcitabine.[5][6][7] For Muscle-Invasive Bladder Cancer (MIBC), the standard of care involves systemic cisplatin-based neoadjuvant chemotherapy followed by radical cystectomy, with adjuvant immunotherapy (Nivolumab or Pembrolizumab) being an option for high-risk patients.[8][9]
This guide will compare this compound with these standards based on mechanism of action, efficacy data, and mode of administration. It is important to note that all current data for this compound is preclinical, and direct head-to-head clinical comparisons with standard therapies are not yet available.
Mechanism of Action
This compound
KSI-3716 functions by inhibiting the formation of the c-Myc/MAX protein complex. This complex is a key transcription factor that binds to DNA and promotes the expression of genes involved in cell proliferation, growth, and metabolism.[3][10] By blocking this interaction, KSI-3716 effectively downregulates c-Myc target genes like cyclin D2, CDK4, and hTERT, leading to cell cycle arrest and apoptosis in bladder cancer cells.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. auajournals.org [auajournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. You are being redirected... [urologyhealth.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Current and Future Landscape of Perioperative Treatment for Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated MIBC Treatment Guidelines From AUA, ASCO, SUO | GU Oncology Now [guoncologynow.com]
- 10. Adjuvant Nivolumab Boosts Survival Outcomes in Muscle-Invasive Bladder Cancer | MedPage Today [medpagetoday.com]
Reproducibility of KSI-3716-d4 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data available for KSI-3716-d4, a potent c-Myc inhibitor. While direct, independent studies on the reproducibility of this compound experiments are not publicly available, this document summarizes key findings from published research to facilitate comparison with alternative compounds and to provide a foundation for further investigation.
Mechanism of Action
This compound functions as a c-Myc inhibitor by disrupting the interaction between the c-MYC and MAX proteins. This blockage prevents the c-MYC/MAX heterodimer from binding to the promoters of its target genes, thereby inhibiting their transcription.[1][2] The downstream effects of this inhibition include a marked decrease in the expression of c-MYC target genes such as cyclin D2, CDK4, and hTERT.[2] This ultimately leads to cytotoxic effects in cancer cells, specifically by inducing cell cycle arrest and apoptosis.[1][2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on this compound and a comparator c-Myc inhibitor, 10058-F4.
Table 1: In Vitro Efficacy of c-Myc Inhibitors
| Compound | Metric | Concentration | Effect | Cell Line | Reference |
| KSI-3716 | IC50 (Complex Formation) | 0.84 µM | Dose-dependent blockage of c-MYC/MAX complex formation | - | [1] |
| KSI-3716 | Transcriptional Inhibition | As low as 1 µM | Inhibition of c-MYC mediated transcriptional activity | - | [2] |
| KSI-3716 | Cell Survival Inhibition | 2 µM | 85% inhibition | KU19-19/GEM | [3] |
| 10058-F4 | Cell Proliferation Inhibition | Up to 10 µM | No inhibition observed | - | [3] |
Table 2: In Vivo Efficacy of KSI-3716
| Compound | Dosage | Administration | Effect | Animal Model | Reference |
| KSI-3716 | 5 mg/kg | Intravesical, twice weekly for 3 weeks | Significant suppression of tumor growth with minimal systemic toxicity | Murine orthotopic bladder xenografts | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are summaries of the protocols used in the cited studies.
1. Cell Viability and Proliferation Assays
-
Cell Seeding: Ku19-19 cells were seeded one day prior to drug treatment.[1]
-
Drug Treatment: Cells were treated with KSI-3716 at concentrations ranging from 5 to 25 µM for 12, 24, and 48 hours.[1]
-
Viable Cell Count: Cell survival assays were performed to count the number of viable cells.[1]
-
EdU Incorporation Assay: To measure DNA synthesis, cells were incubated with the chemotherapeutic agent for 6 hours, followed by an 18-hour incubation with 10 µM EdU.[3]
2. In Vivo Xenograft Studies
-
Animal Model: Murine orthotopic bladder xenografts were used.[2]
-
Treatment Groups: A control group received a solvent, while the experimental group (5 tumor-bearing mice per group) received intravesical instillations of KSI-3716.[1]
-
Dosing Regimen: KSI-3716 was administered at a dose of 5 mg/kg twice weekly for 3 weeks.[1][2]
-
Tumor Growth Monitoring: Luminescence imaging was used to monitor tumor growth twice weekly.[1]
3. Molecular Assays
-
Electrophoretic Mobility Shift Assay (EMSA), Chromatin Immunoprecipitation (ChIP), and Transcription Reporter Assay: These assays were used to assess the action of KSI-3716 on c-MYC/MAX complex formation and transcriptional activity.[2]
-
Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR): This was used to measure the expression of c-MYC target genes.[2]
-
Western Blotting: Used to detect cleavage of PARP and caspase-3 as indicators of apoptosis.[3]
Comparative Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of different c-Myc inhibitors, based on the methodologies described in the literature.
References
Synergistic Potential of KSI-3716-d4 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the c-Myc inhibitor KSI-3716-d4 and its synergistic effects with other anticancer agents. The content is based on available preclinical data for the parent compound, KSI-3716, and is intended to inform further research and development. Currently, published data on the synergistic effects of this compound is limited; therefore, this guide focuses on the well-documented synergy between KSI-3716 and the chemotherapeutic agent gemcitabine (B846) in bladder cancer models.
Executive Summary
KSI-3716 is a potent small molecule inhibitor of the c-Myc oncoprotein, a key driver in a multitude of human cancers. By disrupting the interaction between c-Myc and its binding partner MAX, KSI-3716 effectively blocks their binding to target gene promoters, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Preclinical studies have highlighted a significant synergistic effect when KSI-3716 is used in a sequential treatment regimen with gemcitabine, particularly in gemcitabine-resistant bladder cancer.[3][4] This sequential administration appears to be crucial for the enhanced anticancer activity, as simultaneous co-administration did not demonstrate a similar synergistic benefit.[3] There is currently a lack of public data on the synergistic effects of KSI-3716 or its deuterated form, this compound, with other anticancer agents.
Data Presentation: KSI-3716 and Gemcitabine Synergy
The following table summarizes the key findings from a preclinical study investigating the combination of KSI-3716 and gemcitabine in gemcitabine-resistant bladder cancer cell lines (KU19-19/GEM).
| Treatment Regimen | Cell Line | Key Findings | Quantitative Data |
| KSI-3716 (alone) | KU19-19/GEM | Inhibited cell survival by 85% at a concentration of 2 µM.[3] | IC50 for blocking c-MYC/MAX complex formation: 0.84 µM.[1] |
| Gemcitabine (alone) | KU19-19/GEM | Ineffective in inhibiting the growth of gemcitabine-resistant cells.[3] | - |
| Simultaneous Combination | KU19-19 | No significant increase in cytotoxicity compared to KSI-3716 alone.[3] | - |
| Sequential Combination | KU19-19/GEM | Significantly greater inhibition of cell proliferation compared to either drug alone.[3][4] | Qualitative observation of enhanced anti-cancer potency.[3] |
Experimental Protocols
Sequential Treatment of Gemcitabine and KSI-3716 in Bladder Cancer Cells
The following protocol details the methodology used to demonstrate the synergistic effect of sequential gemcitabine and KSI-3716 treatment in the KU19-19 bladder cancer cell line.[3]
-
Cell Plating: KU19-19 cells were seeded at a density of 5 × 10³ cells per well in 24-well plates.
-
Initial Treatment: After 24 hours, the cells were treated with 0.1 µM gemcitabine for 2 days.
-
Drug Removal and Second Treatment: The culture medium containing gemcitabine was then removed and replaced with fresh medium containing 1 µM KSI-3716.
-
Cell Proliferation Assessment: The number of viable cells was measured daily using an automatic cell counter following trypsinization of the cells in replicate plates.
Visualizations
Signaling Pathway of KSI-3716
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Independent Validation of KSI-3716-d4 Findings: A Comparative Guide for Researchers
For drug development professionals and researchers investigating novel cancer therapeutics, the c-Myc inhibitor KSI-3716 has emerged as a promising agent, particularly in the context of bladder cancer. However, a critical assessment of its published findings reveals a notable absence of independent validation, a cornerstone of scientific robustness. This guide provides an objective comparison of KSI-3716 with alternative c-Myc inhibitors, supported by experimental data from initial studies, and details the methodologies for key experiments to facilitate independent verification.
KSI-3716 is a potent small molecule inhibitor that disrupts the interaction between the c-Myc and MAX proteins, a critical step in the activation of c-Myc target genes that drive cell proliferation and survival.[1][2] Its deuterated form, KSI-3716-d4, is likely utilized in research settings for metabolic stability or as a tracer in pharmacokinetic studies. The primary body of research focuses on KSI-3716's efficacy as an intravesical chemotherapeutic agent for bladder cancer, including in gemcitabine-resistant models.[1][3]
While the initial findings are compelling, they appear to originate from a single research group and their collaborators. The lack of replication by independent laboratories presents a significant hurdle for its broader acceptance and clinical translation. This guide aims to equip researchers with the necessary information to critically evaluate and potentially validate these findings.
Comparative Analysis of c-Myc Inhibitors
To provide a comprehensive overview, the following table summarizes the reported performance of KSI-3716 alongside other known c-Myc inhibitors. This comparison is based on publicly available data and highlights the need for direct, side-by-side experimental validation.
| Inhibitor | Mechanism of Action | Reported IC50 / Efficacy | Key Findings |
| KSI-3716 | Blocks c-MYC/MAX binding to target gene promoters.[1][2] | IC50 = 0.84 µM for blocking c-MYC/MAX complex formation.[2] Significantly suppresses tumor growth in murine orthotopic bladder xenografts at 5 mg/kg.[4][5] | Effective in gemcitabine-resistant bladder cancer cells.[1][3] Induces cell cycle arrest and apoptosis.[4][5] |
| 10058-F4 | Inhibits c-Myc-Max dimerization. | Less cytotoxic than KSI-3716 in gemcitabine-resistant bladder cancer cells.[1] | Often used as a reference c-Myc inhibitor in preclinical studies. |
| KJ-Pyr-9 | A direct inhibitor of the c-Myc-Max interaction. | Reported KD of 6.5 nM.[6] | Effectively blocks the growth of Myc-amplified human cancer cell xenografts in vivo.[6] |
| Mycro3 | A small molecule that inhibits the c-Myc-Max interaction. | Increased survival in a mouse model of pancreatic ductal carcinoma with daily oral gavage.[6] | Demonstrates oral bioavailability and in vivo efficacy.[6] |
Experimental Protocols for Validation Studies
To facilitate independent validation, detailed methodologies for the key experiments cited in the initial KSI-3716 publications are outlined below.
Electrophoretic Mobility Shift Assay (EMSA) to Confirm Disruption of c-Myc/MAX-DNA Complex Formation
This assay is crucial to visually demonstrate that KSI-3716 directly interferes with the binding of the c-Myc/MAX heterodimer to its DNA target.
Protocol Outline:
-
Nuclear Extract Preparation: Prepare nuclear extracts from bladder cancer cell lines (e.g., T24, KU19-19) treated with varying concentrations of KSI-3716 and a vehicle control.
-
Probe Labeling: A double-stranded oligonucleotide containing the c-Myc E-box consensus sequence (5'-CACGTG-3') is end-labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding. Include lanes with unlabeled competitor probes to demonstrate specificity.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Detection: Transfer the complexes to a membrane and detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging. A decrease in the shifted band corresponding to the c-Myc/MAX-DNA complex in the presence of KSI-3716 would validate its inhibitory effect.
Chromatin Immunoprecipitation (ChIP) Assay to Assess Target Gene Occupancy
ChIP assays provide in vivo evidence that KSI-3716 reduces the association of c-Myc with the promoters of its target genes within the cellular context.
Protocol Outline:
-
Cell Treatment and Cross-linking: Treat bladder cancer cells with KSI-3716 or a vehicle control. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for c-Myc or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known c-Myc target genes (e.g., CCND2, CDK4, hTERT). A significant reduction in the amount of precipitated promoter DNA in KSI-3716-treated cells compared to the control would indicate reduced c-Myc binding.
Transcription Reporter Assay to Measure c-Myc Transcriptional Activity
This assay quantifies the functional consequence of c-Myc inhibition by measuring the transcriptional activity from a reporter gene driven by c-Myc response elements.
Protocol Outline:
-
Cell Transfection: Co-transfect bladder cancer cells with a reporter plasmid containing multiple copies of the c-Myc E-box sequence upstream of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment: Treat the transfected cells with various concentrations of KSI-3716.
-
Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the c-Myc-driven luciferase activity to the control luciferase activity. A dose-dependent decrease in normalized luciferase activity upon KSI-3716 treatment would confirm the inhibition of c-Myc transcriptional function.
Visualizing the Mechanism and Workflow
To further clarify the underlying biology and experimental logic, the following diagrams were generated.
References
- 1. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Intravesical instillation of c-MYC inhibitor KSI-3716 suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling KSI-3716-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of KSI-3716-d4, a deuterated and potent c-Myc inhibitor. As a cytotoxic compound, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide offers procedural, step-by-step guidance for the safe operational use and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is essential to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Gloves: Double gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, fluid-resistant gown with closed front and long sleeves. - Eye Protection: Safety glasses with side shields or goggles. |
| Weighing and Reconstitution | - Gloves: Double gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, fluid-resistant gown with closed front and long sleeves. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: Use of a certified chemical fume hood is mandatory. |
| Cell Culture and In Vitro Assays | - Gloves: Double gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, fluid-resistant gown with closed front and long sleeves. - Eye Protection: Safety glasses with side shields or goggles. - Containment: All manipulations should be performed in a certified Class II Biological Safety Cabinet (BSC). |
| In Vivo Animal Studies | - Gloves: Double gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, fluid-resistant gown with closed front and long sleeves. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: A fit-tested N95 respirator may be required depending on the procedure and risk assessment. |
| Waste Disposal | - Gloves: Double gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, fluid-resistant gown with closed front and long sleeves. - Eye Protection: Safety glasses with side shields or goggles. |
| Spill Cleanup | - Gloves: Double gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, fluid-resistant gown with closed front and long sleeves. - Eye Protection: Goggles or a full-face shield. - Respiratory Protection: A fit-tested N95 or higher-level respirator is required. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow institutional procedures for hazardous material incidents.
-
Wear appropriate PPE (see table above) when unpacking the compound.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's recommendations for storage temperature, which is typically -20°C for up to one year or -80°C for up to two years for stock solutions.[1]
Handling and Preparation of Solutions
-
All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated set of non-metallic spatulas and weighing boats for handling the solid compound.
-
When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Label all solutions clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Decontamination and Cleaning
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
Use a two-step cleaning process: first, decontaminate with a suitable agent (e.g., a solution of sodium hypochlorite), followed by a cleaning agent (e.g., a laboratory detergent) to remove the deactivating agent.[2]
-
All cleaning materials (wipes, pads, etc.) must be disposed of as cytotoxic waste.
Disposal Plan
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.
-
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations, typically through incineration by a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: Evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, cover with absorbent material from a cytotoxic spill kit, working from the outside in. For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Cleanup: Carefully collect all contaminated materials using dedicated tools and place them in a designated cytotoxic waste container.
-
Decontaminate: Clean the spill area thoroughly using a two-step decontamination and cleaning procedure.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Experimental Protocols
KSI-3716 is a potent c-Myc inhibitor that has been shown to block the binding of the c-MYC/MAX complex to target gene promoters.[3] It exerts cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis.[3]
In Vitro Cell-Based Assays
A common application of KSI-3716 is in cell culture experiments to assess its cytotoxic and anti-proliferative effects.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., bladder cancer cell lines) are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of KSI-3716 in a suitable solvent (e.g., DMSO) is prepared. This stock is then serially diluted to the desired final concentrations in the cell culture medium.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of KSI-3716. A vehicle control (medium with the same concentration of solvent) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity: Cell viability is assessed using various assays, such as the MTT, XTT, or CellTiter-Glo assay, which measure metabolic activity, or by direct cell counting using a hemocytometer or an automated cell counter. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
